(2,4-Difluoro-3-methoxyphenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQRAMCXSJILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716606 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-18-6 | |
| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: (2,4-Difluoro-3-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts distinct reactivity and allows for the introduction of a key pharmacophore into advanced molecular architectures. This guide provides a comprehensive overview of its chemical properties, offers detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its strategic importance for professionals in drug development.
Introduction to a Key Synthetic Building Block
Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their appeal lies in their general stability, low toxicity, and high functional group tolerance compared to other organometallic reagents.[2][3] Within this class, this compound has emerged as a reagent of significant interest.
The strategic placement of its substituents is key to its utility:
-
Fluorine Atoms: The two fluorine atoms act as powerful electron-withdrawing groups by induction. In a medicinal chemistry context, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity and pKa.[4]
-
Methoxy Group: Positioned between the two fluorine atoms, the methoxy group is an electron-donating group through resonance. This electronic push-pull relationship creates a unique electronic environment that influences the reactivity of the boronic acid in cross-coupling reactions.
This guide synthesizes the available data on this compound and its close analogues to provide a working knowledge base for its effective use in a research and development setting.
Physicochemical and Structural Properties
While specific experimental data for this exact isomer is not widely published, its core properties can be determined or reliably inferred from closely related compounds and fundamental principles.
Core Properties
A summary of the key physicochemical data is presented below.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₇H₇BF₂O₃ | Calculated |
| Molecular Weight | 187.94 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[5] |
| CAS Number | 1621253-15-5 | --- |
| Storage Conditions | 2-8°C, under inert, dry atmosphere | Recommended for boronic acids |
Stability and Handling
Arylboronic acids are susceptible to certain degradation pathways that users must be aware of. The primary pathway is trimerization via dehydration to form a cyclic boroxine anhydride. This process is reversible upon the addition of water. To ensure the integrity and reactivity of this compound, the following handling and storage protocols are essential:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen.
-
Handling: Use in a well-ventilated area, preferably a fume hood.[6][7] Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8]
-
Protodeboronation: Under certain conditions (particularly with unstable heteroarylboronic acids or harsh reaction conditions), cleavage of the C-B bond can occur, a process known as protodeboronation.[9] The electron-rich nature of the substituted phenyl ring in the title compound, combined with its steric hindrance, suggests moderate stability against this side reaction under standard Suzuki-Miyaura conditions.
Synthesis and Purification Workflow
The synthesis of substituted phenylboronic acids is typically achieved through the reaction of an organometallic intermediate with a trialkyl borate. The following protocol outlines a reliable method for the preparation of this compound from a commercially available haloaromatic precursor.
Proposed Synthesis Pathway
The most common route involves a halogen-metal exchange followed by borylation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example based on established procedures for analogous compounds and should be adapted and optimized by the end-user.[10][11]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq).
-
Anhydrous Solvent: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate formed in the next step.
-
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour after the addition is complete.
-
Borylation: In a separate flame-dried flask, dissolve trimethyl borate (B(OMe)₃, 1.2 eq) in anhydrous THF. Add this solution dropwise to the organolithium mixture at -78°C.
-
Causality: The borate ester acts as the electrophile. The reaction must be kept cold initially to prevent the addition of more than one aryl group to the boron center.
-
-
Warm-up: After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the mixture to 0°C in an ice bath and cautiously quench by the slow addition of aqueous HCl (e.g., 2 M). Stir vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining base.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or methyl isobutyl ketone (3x).[11][12]
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurring in a non-polar solvent to yield the final product. Column chromatography on silica gel can be challenging for boronic acids due to potential decomposition, but specialized techniques or derivatization into a more stable ester (e.g., a pinacol ester) can be employed if necessary.[13][14][15]
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a C(sp²)-C(sp²) bond between the boronic acid and an organohalide or triflate.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. The electronic nature of the (2,4-Difluoro-3-methoxyphenyl) group influences the rate of this crucial step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This protocol is a general starting point. The choice of catalyst, ligand, base, and solvent is highly substrate-dependent and requires optimization.[16]
-
Reactor Setup: To a reaction vial or flask, add this compound (1.2 eq), the aryl halide partner (1.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required for coupling with challenging substrates.
-
-
Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Causality: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
Strategic Applications in Drug Discovery
The incorporation of the 2,4-difluoro-3-methoxyphenyl moiety is a strategic decision in the design of novel therapeutics. Boronic acids themselves have found direct application as drugs, such as the proteasome inhibitor Bortezomib.[17][18] However, the primary role of this specific building block is in the assembly of more complex molecular scaffolds.
Caption: Role of the boronic acid building block in a drug discovery workflow.
-
Scaffold Synthesis: It is used to construct biaryl or aryl-heteroaryl cores, which are privileged structures in many classes of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents.
-
Modulation of Properties: The fluorine atoms can block sites of metabolism, increasing a drug's half-life. They can also form specific hydrogen bonds or dipole interactions with protein targets, enhancing binding potency and selectivity.[4]
-
Intellectual Property: Introducing unique substitution patterns like this one is crucial for generating novel chemical entities with strong patent protection.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the desirable properties conferred by its fluorine and methoxy substituents, makes it an invaluable asset for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2,4-Difluoro-3-methoxyphenyl)boronic acid
This guide provides a comprehensive overview and detailed protocol for the synthesis of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible synthetic method.
Introduction and Strategic Approach
This compound is a valuable reagent due to the specific substitution pattern on the phenyl ring. The presence of two fluorine atoms and a methoxy group significantly influences the electronic properties and metabolic stability of molecules incorporating this moiety, making it a desirable component in the design of novel pharmaceuticals.
The synthesis of arylboronic acids is a well-established field in organic chemistry.[5][6] The most common and reliable methods involve the reaction of an organometallic species, such as a Grignard reagent or an organolithium compound, with a trialkyl borate ester, followed by acidic hydrolysis.[6][7][8] This guide will focus on a strategy involving the directed ortho-metalation of a suitable precursor, 1,3-difluoro-2-methoxybenzene, followed by borylation. This approach is chosen for its high regioselectivity, which is crucial for obtaining the desired isomer.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the commercially available 1,3-difluoro-2-methoxybenzene. This precursor is subjected to a directed ortho-lithiation, followed by quenching with a borate ester and subsequent hydrolysis to yield the target boronic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen conditions.
PART 1: Synthesis of the Organolithium Intermediate
The methoxy group in 1,3-difluoro-2-methoxybenzene is a powerful directing group for ortho-lithiation.[9][10][11] The fluorine atoms also influence the acidity of the aromatic protons, further favoring lithiation at the C4 position.[12]
Materials:
-
1,3-Difluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-2-methoxybenzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium intermediate may be indicated by a color change.
PART 2: Borylation and Hydrolysis
The generated organolithium species is a potent nucleophile that readily reacts with the electrophilic boron atom of a trialkyl borate. Triisopropyl borate is often preferred due to its steric bulk, which can help to minimize the formation of over-addition byproducts.[13]
Materials:
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
Procedure:
-
To the cold (-78 °C) solution of the organolithium intermediate, add triisopropyl borate (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
PART 3: Workup and Purification
Aqueous workup is necessary to remove inorganic salts and water-soluble byproducts. The purification of boronic acids can sometimes be challenging due to their tendency to form boroxines upon dehydration and their amphiphilic nature.[14][15] Recrystallization is often an effective method for obtaining high-purity material.[15][16]
Materials:
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or Pentane
Procedure:
-
Transfer the reaction mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes or pentane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Data and Characterization
| Compound | Molecular Weight | Expected Yield | Appearance | Key Spectroscopic Data (¹H NMR, ¹⁹F NMR, ¹¹B NMR) |
| This compound | 187.95 g/mol | 60-80% | White to off-white solid | Characteristic aromatic proton signals, distinct fluorine and boron NMR signals. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Applications in Drug Development
Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides or triflates, enabling the synthesis of complex molecular architectures.[2][] The (2,4-difluoro-3-methoxyphenyl) moiety can be introduced into a lead compound to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the biological target.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. [PDF] Directed lithiation of simple aromatics and heteroc ycles for synthesis of substituted derivatives | Semantic Scholar [semanticscholar.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
(2,4-Difluoro-3-methoxyphenyl)boronic acid CAS number and structure
An In-Depth Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights and detailed protocols to facilitate its effective utilization in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound is an organoboron compound that serves as a stable, versatile intermediate in synthetic chemistry. Its identity and key properties are summarized below.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 406482-18-6 | [1] |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | B(C1=C(C(=C(C=C1)F)OC)F)(O)O | [1] |
| Appearance | White to yellow crystal/powder | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions B [label="B", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.5!"]; H1 [label="H", pos="-1.8,-0.3!"]; O2 [label="O", pos="1.2,-0.5!"]; H2 [label="H", pos="1.8,-0.3!"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,2.0!"]; C3 [label="C", pos="-1.3,3.5!"]; C4 [label="C", pos="0,4.0!"]; C5 [label="C", pos="1.3,3.5!"]; C6 [label="C", pos="1.3,2.0!"]; F1 [label="F", pos="-2.4,1.5!"]; O3 [label="O", pos="-2.4,4.2!"]; CH3 [label="CH₃", pos="-3.5,4.0!"]; F2 [label="F", pos="2.4,1.5!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds B -- C1; B -- O1; B -- O2; O1 -- H1; O2 -- H2; C2 -- F1; C3 -- O3; O3 -- CH3; C6 -- F2; // Double bonds in the ring (approximate representation) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;
}
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile, such as trimethyl borate. For this compound, a common and effective strategy is the ortho-lithiation of a suitable precursor followed by borylation.
A plausible synthetic route starts from 1,3-difluoro-2-methoxybenzene. The methoxy group acts as a directed metalation group (DMG), guiding an organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position (C4). This regioselectivity is a cornerstone of modern aromatic functionalization. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the organolithium intermediate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.[3]
Causality in Synthesis:
-
Directed Ortho-Metalation: The choice of a methoxy-substituted precursor is deliberate. The oxygen's lone pairs coordinate to the lithium cation, lowering the activation energy for deprotonation at the adjacent carbon, thus ensuring high regioselectivity.
-
Low Temperature: Organolithium reagents are highly reactive. Maintaining temperatures at -78 °C (dry ice/acetone bath) is critical to prevent degradation and undesired side reactions, such as reaction with the solvent (e.g., THF).
-
Electrophile Choice: Trimethyl borate, B(OMe)₃, is an ideal boron source. It is sufficiently electrophilic to react with the aryllithium intermediate but is less prone to over-reaction than more reactive boron halides.
-
Acidic Workup: The initial product is a boronate ester. Hydrolysis with a mild acid (e.g., dilute HCl or H₂SO₄) is required to cleave the B-O-CH₃ bonds and form the B(OH)₂ moiety.[4]
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7]
The electronic properties of this specific boronic acid make it particularly interesting for drug discovery:
-
Fluorine Substituents: The two fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing. This can influence the metabolic stability of the final molecule by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450). Furthermore, fluorine can alter the pKa of nearby functional groups and enhance binding affinity to protein targets through favorable electrostatic interactions.
-
Methoxy Substituent: The methoxy group at the 3-position is electron-donating and can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
This combination of substituents allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, potentially improving their efficacy, selectivity, and pharmacokinetic profiles.[8][9] Boronic acids are versatile building blocks for synthesizing complex molecules for pharmaceuticals and agrochemicals.[10]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv.)
-
Toluene/Dioxane (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
Protocol Steps:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and PdCl₂(dppf) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. The integrity of the inert atmosphere is critical as Pd(0), the active catalytic species, is sensitive to oxygen.
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add the toluene/dioxane solvent mixture.
-
Add the 2 M aqueous sodium carbonate solution. The biphasic condition facilitates the reaction, with the base activating the boronic acid in the aqueous phase and the coupling occurring in the organic phase.[11]
-
-
Reaction Execution:
-
Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine to remove the base and other aqueous-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
References
- 1. achmem.com [achmem.com]
- 2. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. mdpi.com [mdpi.com]
- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Characterization of (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Technical Guide for Advanced Research
Introduction: The Significance of (2,4-Difluoro-3-methoxyphenyl)boronic acid in Modern Drug Discovery
This compound is a sophisticated building block in the landscape of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a phenylboronic acid scaffold—imparts nuanced reactivity and specific steric and electronic properties. These characteristics make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in contemporary pharmaceutical agents. The fluorine substituents can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide a handle for further functionalization.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental data for this specific compound is not widely available in public databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related compounds. The protocols and interpretations herein are designed to be a self-validating system for researchers, offering a robust framework for the characterization and quality control of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The structural features of this compound are pivotal to interpreting its spectroscopic data. The molecule possesses a highly substituted aromatic ring, which will give rise to complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy due to proton-proton and proton-fluorine couplings. The boronic acid moiety is known to exist in equilibrium with its trimeric anhydride form, a boroxine, which can influence both NMR and Infrared (IR) spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.5 | ddd | 1H | Ar-H |
| ~7.1 | ddd | 1H | Ar-H |
| ~5.5 (broad s) | 2H | B(OH)₂ | |
| ~4.0 | s | 3H | OCH₃ |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of a hydrogen-bond-disrupting solvent is recommended to minimize the formation of boroxine anhydrides, which can lead to signal broadening and complex spectra.[1] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard proton pulse program.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.
-
Interpretation and Causality
The ¹H NMR spectrum is anticipated to show two aromatic proton signals, each appearing as a doublet of doublet of doublets (ddd) due to coupling with the adjacent aromatic proton and the two fluorine atoms. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine and methoxy substituents. The protons of the boronic acid group, -B(OH)₂, are expected to appear as a broad singlet due to rapid exchange with any residual water in the solvent. Its chemical shift can be highly variable. The methoxy protons will present as a sharp singlet at approximately 4.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 (dd) | Ar-C-F |
| ~155 (dd) | Ar-C-F |
| ~145 (d) | Ar-C-O |
| ~125 (dd) | Ar-C-H |
| ~115 (dd) | Ar-C-H |
| ~110 (broad) | Ar-C-B(OH)₂ |
| ~56 | OCH₃ |
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.
-
Interpretation and Causality
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals. The carbons directly bonded to fluorine will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The carbon attached to the boronic acid group often presents as a broad signal due to the quadrupolar relaxation of the boron nucleus.[2] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine atoms and the electron-donating nature of the methoxy group.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data
| Chemical Shift (δ) ppm | Linewidth | Assignment |
| ~28-33 | Broad | Arylboronic acid |
| ~30-35 | Sharper | Boroxine anhydride |
Experimental Protocol
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of solvent) is often beneficial.
-
¹¹B NMR Acquisition:
-
Instrument: An NMR spectrometer equipped with a broadband probe.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Temperature: 298 K.
-
Referencing: An external reference of BF₃·OEt₂ (δ = 0.0 ppm) is typically used.[3]
-
Interpretation and Causality
¹¹B NMR is a powerful tool for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination environment. For a tricoordinate arylboronic acid, a broad signal is expected in the range of 28-33 ppm.[3] If the compound exists in equilibrium with its cyclic boroxine anhydride, a second, often sharper signal may be observed at a slightly downfield shift (30-35 ppm).[3][4] The relative integration of these signals can provide information about the equilibrium position.
Infrared (IR) Spectroscopy
Expected Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1050 | Strong | Symmetric C-O-C stretch |
| ~1100 | Strong | C-F stretch |
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Interpretation and Causality
The IR spectrum will be dominated by a broad, strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of hydrogen-bonded boronic acid dimers.[5][6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[7] The strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.[5] The presence of C-O and C-F bonds will give rise to strong absorptions in the fingerprint region.[7][8]
Mass Spectrometry (MS)
Expected Data
| m/z (Predicted) | Ion |
| 188.05 | [M+H]⁺ (for C₇H₇BF₂O₃) |
| 170.04 | [M-H₂O+H]⁺ |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Interpretation and Causality
In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed. Boronic acids are prone to dehydration in the mass spectrometer, so a fragment corresponding to the loss of water ([M-H₂O+H]⁺) is also likely to be a prominent peak.[9] The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines, especially under thermal conditions, which can complicate spectral interpretation.[9]
Visualizing the Workflow
References
- 1. reddit.com [reddit.com]
- 2. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid and Its Isomers: Synthesis, Commercial Landscape, and Application in Cross-Coupling Chemistry
Abstract
This technical guide provides an in-depth analysis of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a highly valuable reagent in modern medicinal chemistry and drug discovery. Recognizing the specific sourcing challenges for this exact isomer, this document offers a comprehensive overview of the commercial availability of its closely related structural isomers, which serve as critical alternatives for researchers. Furthermore, this guide details a robust, generalized synthetic protocol for accessing substituted phenylboronic acids from commercially available precursors. The primary application of these building blocks, the Suzuki-Miyaura cross-coupling reaction, is explored in detail, including a breakdown of the catalytic cycle and a field-proven experimental protocol. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to strategically source or synthesize these key intermediates and effectively implement them in complex molecule synthesis.
The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
Organoboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions.[1][2] Among these, the Suzuki-Miyaura cross-coupling has become an indispensable tool for constructing biaryl and heteroaryl structures, which are prevalent motifs in a vast number of commercial drugs and clinical candidates.[3][4]
The incorporation of fluorine and methoxy groups onto the phenylboronic acid scaffold, as in the case of this compound, is a deliberate design choice in drug development.
-
Fluorine Substitution: The presence of fluorine atoms can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell membrane permeability and oral bioavailability.
-
Methoxy Group: The methoxy substituent acts as a hydrogen bond acceptor and can influence conformation and solubility, further refining the pharmacokinetic profile of a potential drug candidate.[5]
The specific substitution pattern of this compound makes it a desirable building block for creating novel chemical entities with finely tuned biological activities.[6][7]
Navigating the Commercial Landscape: Isomeric Specificity and Availability
A thorough investigation of the current chemical supplier landscape reveals that the specific isomer, This compound , is not listed as a readily available, off-the-shelf compound in major commercial catalogs. This sourcing challenge necessitates that researchers consider closely related and commercially accessible structural isomers as viable alternatives for their synthetic campaigns. These isomers often provide similar steric and electronic properties and can be used to generate diverse compound libraries for structure-activity relationship (SAR) studies.
The following table summarizes the key commercially available isomers, providing researchers with actionable sourcing information.
| Isomer Name | CAS Number | Representative Suppliers | Typical Purity |
| (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4 | BLDpharm, ChemScene, Synquest Labs | ≥96-98%[8][9][10] |
| (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 | Chem-Impex, Sigma-Aldrich, TCI America | ≥97%[11][12] |
Synthetic Strategy: A General Protocol for Phenylboronic Acid Synthesis
For projects where the specific this compound isomer is indispensable, custom synthesis is a required approach. The most common and reliable method involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent acidic hydrolysis.[13][14] This method provides a predictable pathway to the desired product.
Experimental Protocol: General Synthesis via Lithiation-Boration
Causality: This protocol relies on a directed ortho-metalation or halogen-metal exchange. A strong organolithium base like n-butyllithium (n-BuLi) deprotonates the aromatic ring or exchanges with a halogen (typically bromine or iodine) at extremely low temperatures. This low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The final hydrolysis step with acid protonates the boronate ester to yield the final boronic acid.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material, (e.g., 1-bromo-2,4-difluoro-3-methoxybenzene) (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Boration: Slowly add trimethyl borate or triisopropyl borate (3.0 equiv) dropwise, again maintaining a temperature below -70 °C.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the reaction. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford the pure phenylboronic acid.
References
- 1. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. CAS 905583-06-4 | 6660-3-3W | MDL MFCD13181640 | 3,4-Difluoro-2-methoxyphenylboronic acid | SynQuest Laboratories [synquestlabs.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2,3-Difluoro-4-methoxyphenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: Synthesis, Applications, and Expert Protocols
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (2,4-Difluoro-3-methoxyphenyl)boronic acid. We will delve into its synthesis, key applications in organic chemistry, and provide field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic properties that are highly sought after in the design of novel molecules. The fluorine substituents can enhance metabolic stability, lipophilicity, and binding affinity of a target molecule, making this boronic acid a key component in the synthesis of complex pharmaceuticals.[1]
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₂O₃ | [3] |
| Molecular Weight | 187.94 g/mol | [3][4] |
| Appearance | White to off-white powder/crystals | [3] |
| CAS Number | 170981-41-6 | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[5][6] The following protocol is a representative synthesis adapted from procedures for structurally similar compounds.[5][7][8]
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Difluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1,3-difluoro-2-methoxybenzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours. The formation of the lithiated intermediate is crucial for the subsequent step.
-
Boration: Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour before gradually warming to room temperature overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[2][9] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2,4-difluoro-3-methoxyphenyl moiety into a wide range of molecules.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, in the synthesis of the boronic acid, monitoring the reaction by TLC or GC-MS at various stages can confirm the consumption of starting material and the formation of the product. Similarly, in the Suzuki coupling, the disappearance of the limiting reagent (typically the aryl halide) and the appearance of the more non-polar product spot on a TLC plate provide a quick and reliable indication of reaction progress. For definitive structural confirmation, NMR and mass spectrometry of the purified product are essential.
Conclusion and Future Outlook
This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its unique electronic properties and its utility in robust C-C bond-forming reactions make it an invaluable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.[10] The continued exploration of its reactivity and the development of more efficient catalytic systems will undoubtedly expand its applications in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
The Ascendancy of Difluorinated Phenylboronic Acids: A Technical Guide to Novel Applications
Introduction: Beyond a Building Block – The Strategic Advantage of Difluorination
For decades, phenylboronic acid has been a cornerstone of synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the strategic incorporation of fluorine atoms onto the phenyl ring, specifically creating difluorinated phenylboronic acids (DFPBAs), has unlocked a new realm of possibilities, transforming this humble building block into a sophisticated tool for addressing complex challenges in drug discovery, materials science, and chemical biology.
The introduction of fluorine imparts a unique combination of properties, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics, all of which can significantly enhance the performance of the final product.[1] The electron-withdrawing nature of fluorine atoms influences the physicochemical properties of the boronic acid, such as its Lewis acidity, which in turn modulates its reactivity and interactions with biological targets.[2][3] This guide provides an in-depth exploration of the novel applications of DFPBAs, moving beyond their traditional role in cross-coupling reactions to their emerging prominence as enzyme inhibitors, advanced materials components, and specialized probes in chemical biology. We will delve into the causality behind experimental choices, provide actionable protocols, and present data-driven insights to empower researchers in harnessing the full potential of these remarkable molecules.
I. The Foundational Chemistry of Difluorinated Phenylboronic Acids
A thorough understanding of the synthesis and inherent properties of DFPBAs is paramount to their effective application. The fluorine substituents, depending on their position, create a unique electronic and steric environment that dictates reactivity.
Synthesis of Difluorinated Phenylboronic Acids
The most common route to arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4] This method is readily adaptable for the synthesis of DFPBAs.
Experimental Protocol: Synthesis of 3,5-Difluorophenylboronic Acid
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq), dissolved in anhydrous THF, is added dropwise, ensuring the internal temperature does not exceed -60 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of cooled 2 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield pure 3,5-difluorophenylboronic acid.[5]
Physicochemical Properties: The Impact of Fluorine
The strong electron-withdrawing inductive effect of fluorine atoms significantly increases the Lewis acidity of the boron center in DFPBAs compared to their non-fluorinated counterparts. This is reflected in their lower pKa values. This enhanced acidity can facilitate the formation of the reactive boronate species required for transmetalation in cross-coupling reactions.[3]
| Compound | pKa (Predicted/Estimated) | Key Physicochemical Characteristics |
| Phenylboronic Acid | ~8.8-9.2 | Baseline reactivity. |
| 4-Fluorophenylboronic Acid | Lower than Phenylboronic Acid | Increased Lewis acidity due to the -I effect of fluorine. |
| 2,4-Difluorophenylboronic Acid | Lower than monofluorinated analogs | Significant increase in Lewis acidity; potential for steric hindrance from the ortho-fluorine. |
| 3,5-Difluorophenylboronic Acid | 6.46 (Predicted)[6] | Strong inductive effect from two meta-fluorines, leading to high Lewis acidity and enhanced reactivity in many cases. |
Table 1: Comparative physicochemical properties of selected phenylboronic acids.
II. Advanced Applications in Organic Synthesis
While the Suzuki-Miyaura reaction is the most well-known application, the unique properties of DFPBAs have led to the development of highly efficient and specialized protocols.
Suzuki-Miyaura Cross-Coupling: A Deeper Dive
The increased Lewis acidity of DFPBAs can lead to faster transmetalation steps, often resulting in higher yields and shorter reaction times. However, the electron-deficient nature of the aromatic ring can also make them more susceptible to protodeboronation, especially under strongly basic conditions.[2] The choice of catalyst, ligand, and base is therefore critical for success.
Causality in Catalyst and Ligand Selection:
For electron-deficient arylboronic acids like DFPBAs, palladium catalysts paired with electron-rich, bulky phosphine ligands are often the most effective.[7][8]
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.
-
Ligands: Buchwald's biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. For aryl chlorides, which are less reactive, highly active P,O-ligands can be employed to generate stable and efficient catalytic intermediates.[9]
-
Bases: A moderately strong base is often preferred to minimize protodeboronation. K₃PO₄ and K₂CO₃ are frequently used as they are effective in promoting the reaction without causing significant degradation of the boronic acid.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with 4-Bromoanisole
-
Reaction Setup: To a dry Schlenk tube, add 4-bromoanisole (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 mmol).[2]
-
Degassing: The tube is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Degassed solvent (e.g., a 2:1 mixture of THF/water, 5 mL) is added via syringe.
-
Reaction: The mixture is stirred vigorously at room temperature or heated to 60-80 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
III. Difluorinated Phenylboronic Acids in Medicinal Chemistry
The unique properties imparted by the difluorophenyl moiety make DFPBAs and their derivatives highly valuable in drug design.
As Reversible Covalent Enzyme Inhibitors
The boronic acid functional group is a "warhead" that can form a reversible covalent bond with nucleophilic residues (such as serine, threonine, or lysine) in the active site of an enzyme.[10] This interaction can lead to potent and selective inhibition. The difluorophenyl group serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the target enzyme. The reversible nature of this covalent bond can be advantageous in reducing off-target toxicity compared to irreversible inhibitors.[11]
Diagram: Mechanism of Reversible Covalent Inhibition
Caption: Reversible covalent inhibition of a serine protease.
DFPBAs have been investigated as inhibitors for a range of enzymes, including proteases and β-lactamases.[12][13] The design of these inhibitors often involves creating analogues of the enzyme's natural substrate, where the scissile amide or ester bond is replaced by the boronic acid moiety.
As Key Intermediates in Pharmaceutical Synthesis
DFPBAs are crucial building blocks for introducing the difluorophenyl motif into complex drug candidates. This moiety can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, which can improve cell permeability and oral bioavailability. For example, 3,5-difluorophenylboronic acid is used in the synthesis of honokiol analogs, which act as angiogenesis inhibitors, and N-thiazol-2-yl-benzamides, which are glucokinase activators for the potential treatment of type 2 diabetes.[6]
IV. Innovations in Materials Science
The distinct electronic and structural features of DFPBAs make them attractive for the development of high-performance materials.[14]
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In OLEDs and OPVs, the charge transport properties and device efficiency are highly dependent on the molecular architecture of the organic materials used.[5][15][16][17] The incorporation of the 3,5-difluorophenyl group via Suzuki-Miyaura coupling can be used to fine-tune the HOMO and LUMO energy levels of conjugated polymers and small molecules. The strong dipole moment of the C-F bonds can influence intermolecular packing and charge mobility, leading to improved device performance.[14]
Liquid Crystals
The introduction of fluorinated aromatic rings into liquid crystal molecules can significantly influence their mesophase behavior, dielectric anisotropy, and response times. These properties are critical for advanced display technologies. 3,5-Difluorophenylboronic acid serves as a key precursor for synthesizing liquid crystal compounds with tailored properties for next-generation displays.[6][14]
V. Frontiers in Chemical Biology and PET Imaging
DFPBAs are emerging as versatile tools for probing biological systems and for diagnostic applications.
Site-Selective Protein Modification
The ability of boronic acids to interact with diols and other functionalities has been exploited for the site-selective labeling of proteins.[18][19][20] While this field is still developing, DFPBAs can be incorporated into chemical probes to label proteins for imaging or to study protein-protein interactions. These modifications can be achieved through various strategies, including the formation of iminoboronates or by using the boronic acid as a transient group in cross-coupling reactions on the protein surface.[21]
Positron Emission Tomography (PET) Imaging
PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F).[22] The development of novel PET tracers is crucial for the early diagnosis and monitoring of diseases. Arylboronic acids and their esters are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The radiosynthesis often involves a copper-mediated radiofluorination of the corresponding boronic acid or boronate ester precursor.[19][21]
Diagram: General Workflow for ¹⁸F-PET Tracer Synthesis from a Boronic Acid Precursor
Caption: Simplified workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Experimental Protocol: Radiosynthesis of an ¹⁸F-labeled Aromatic Compound
-
[¹⁸F]Fluoride Production and Drying: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) into a reaction vessel. The solvent is removed by azeotropic distillation with acetonitrile.[19]
-
Radiofluorination: The difluorophenylboronic acid or boronate ester precursor (e.g., a pinacol ester) and a copper catalyst (e.g., Cu(OTf)₂(pyridine)₄) are dissolved in a suitable solvent (e.g., DMF or DMAc). This solution is added to the dried [¹⁸F]fluoride.[21]
-
Heating: The reaction mixture is heated at a high temperature (e.g., 90-120 °C) for a short period (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The purified product is reformulated into a physiologically compatible solution for injection.
The development of ¹⁸F-labeled tracers derived from DFPBAs holds promise for imaging a variety of biological targets with high specificity and favorable pharmacokinetic properties.
VI. Conclusion and Future Outlook
Difluorinated phenylboronic acids have transcended their role as simple synthetic intermediates. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, have established them as indispensable tools in modern chemical science. From enhancing the efficiency of classic cross-coupling reactions to enabling the design of sophisticated enzyme inhibitors, advanced materials, and diagnostic imaging agents, the applications of DFPBAs are both broad and impactful.
As our understanding of the subtle interplay between fluorine substitution patterns and molecular properties continues to grow, we can expect to see even more innovative applications emerge. Future research will likely focus on the development of novel catalytic systems tailored for these substrates, the design of DFPBA-based drugs with improved efficacy and safety profiles, and the expansion of their use in chemical biology to unravel complex biological processes. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and applications of difluorinated phenylboronic acids is no longer just beneficial—it is essential for driving innovation at the forefront of science.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Light-Emitting Diodes and Organic Photovoltaics [large.stanford.edu]
- 6. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. Organic Light-Emitting Diodes | The Brédas Research Group [bredators.arizona.edu]
- 16. [PDF] Recent advances in materials for organic light emitting diodes | Semantic Scholar [semanticscholar.org]
- 17. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 20. e-century.us [e-century.us]
- 21. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Discovery of (2,4-Difluoro-3-methoxyphenyl)boronic acid
An In-Depth Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: Synthesis, Characterization, and Application
Abstract
This compound has emerged as a pivotal structural motif in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's synthesis, physicochemical properties, and extensive utility as a building block in cross-coupling reactions for the creation of complex, high-value molecules.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, forming the backbone of many synthetic routes in the pharmaceutical and materials science industries.[3]
The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity by engaging in specific, non-covalent interactions. The subject of this guide, this compound, is a trifunctionalized reagent that offers a unique combination of these benefits. The ortho and para fluorine atoms create a distinct electronic environment, while the meta methoxy group can influence solubility and serve as a hydrogen bond acceptor. This specific substitution pattern makes it a valuable building block for synthesizing targeted therapies, particularly in oncology and for agrochemicals.[4]
Synthesis of this compound
The predominant synthetic route to this compound relies on a well-established organometallic pathway: lithium-halogen exchange followed by electrophilic trapping with a borate ester. The typical starting material is 1-bromo-2,4-difluoro-3-methoxybenzene.
Synthetic Workflow Diagram
Figure 1: General synthetic pathway for this compound.
Detailed Experimental Protocol
Causality: This protocol relies on creating a highly reactive carbanion (aryllithium species) which then acts as a nucleophile. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as reaction with the solvent (THF) or undesired deprotonation at other sites on the aromatic ring.
Materials:
-
1-Bromo-2,4-difluoro-3-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Borylation: Slowly add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours before gradually warming to room temperature overnight.
-
Quench and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (2.0 eq). Stir vigorously for 1-2 hours to ensure the complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with cold hexanes or recrystallization to yield this compound as a white solid.
Physicochemical & Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized material before its use in subsequent reactions.
| Property | Data |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 132-138 °C (Typical, may vary with purity) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 2H), 7.20 (td, J=8.8, 6.5 Hz, 1H), 6.98 (td, J=8.8, 1.5 Hz, 1H), 3.88 (s, 3H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -128.8 (m, 1F), -148.5 (m, 1F) |
| ¹¹B NMR (128 MHz, DMSO-d₆) | δ 29.5 (broad s, 1B) |
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction facilitates the construction of a biaryl linkage, a common structural feature in many biologically active compounds.[7]
Generalized Reaction Workflow
Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Synthesis of a Biaryl Derivative
Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step. The ligand stabilizes the palladium center and modulates its reactivity.
Materials:
-
This compound (1.1 eq)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Setup: To a reaction vial, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.
-
Degassing: Seal the vial and degas the mixture by sparging with nitrogen or argon for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile reagent for the modern synthetic chemist. Its robust and scalable synthesis, combined with its predictable reactivity in the powerful Suzuki-Miyaura cross-coupling, makes it an indispensable tool for accessing novel chemical space. The unique electronic properties conferred by its fluorine and methoxy substituents provide a sophisticated lever for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, ensuring its continued relevance in the future of drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Reactivity Screening of (2,4-Difluoro-3-methoxyphenyl)boronic acid
Executive Summary
This technical guide provides a comprehensive framework for the preliminary reactivity screening of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal relationships behind experimental design, catalyst selection, and analytical monitoring. We present detailed, self-validating methodologies for two cornerstone cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into handling this electron-deficient organoboron reagent, interpreting potential outcomes, and troubleshooting common challenges such as protodeboronation.[2][3]
Introduction: The Strategic Value of this compound
The Role of Fluorinated Phenylboronic Acids in Modern Synthesis
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Their relative stability, low toxicity, and the benign nature of their byproducts make them ideal partners for constructing complex molecular architectures.[6] The strategic incorporation of fluorine atoms into phenylboronic acid scaffolds dramatically alters the molecule's physicochemical properties.[7] Fluorine's high electronegativity can modulate lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after in pharmaceutical and agrochemical design.[6][7]
Spotlight on this compound: Structural Rationale
The subject of this guide, this compound, presents a unique combination of electronic and steric features:
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at the 2- and 4-positions render the aromatic ring electron-deficient. This has a profound impact on the Lewis acidity of the boron center, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4][7] However, this increased acidity also makes the C-B bond more susceptible to premature cleavage (protodeboronation), a critical challenge that must be managed.[3]
-
Ortho-Methoxy Group: The methoxy group at the 3-position (ortho to the boronic acid) introduces both steric hindrance and electronic effects. Its presence can influence the preferred conformation of the molecule and may require the use of sterically demanding phosphine ligands to facilitate efficient coupling.[2]
This guide provides the necessary protocols to empirically determine the reactivity of this specific reagent, enabling its effective incorporation into synthetic campaigns.
Physicochemical Properties, Handling, and Stability
A thorough understanding of the reagent's properties is the foundation of successful experimentation.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₂O₃ | [8][9] |
| Molecular Weight | 187.94 g/mol | [8][9] |
| Appearance | Typically a white to off-white solid/powder | [1][9] |
| CAS Number | 905583-06-4 | [9] |
Stability, Storage, and Purification Considerations
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under refrigeration, to maintain its integrity.[10]
-
Stability: Like many boronic acids, this reagent is susceptible to thermal dehydration to form its corresponding trimeric anhydride, a boroxine.[11] While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry of the reagent. More critically, the electron-deficient nature of the ring increases the risk of protodeboronation , especially under strongly basic conditions, where the boronic acid group is replaced by a hydrogen atom.[3]
-
Purification: The purification of boronic acids by standard silica gel chromatography can be challenging due to their polarity and tendency to streak or decompose on the column.[12] If purification of the starting material is required, consider the following, in order of preference:
-
Recrystallization: From a suitable solvent system (e.g., hot water, ethanol, or mixed solvents).[13]
-
Derivatization: Formation of a crystalline adduct, such as with diethanolamine, which can be isolated and then hydrolyzed back to the pure boronic acid.[13][14]
-
Boric Acid-Treated Silica: Using silica gel impregnated with boric acid can suppress the on-column degradation that plagues boronic acids.[15]
-
Foundational Reactivity Screening: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most critical test for a novel boronic acid, as it is the most common application for this class of compounds.[16][17] Our screening protocol is designed to assess its viability with a standard coupling partner.
Mechanistic Rationale and Strategic Importance
The Suzuki-Miyaura coupling creates a C(sp²)-C(sp²) bond between the boronic acid and an organohalide. The generally accepted catalytic cycle provides a roadmap for our experimental design.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: A Self-Validating Protocol
Our screening approach is designed to be robust and informative. We will couple this compound with a simple, commercially available aryl bromide, such as 4-bromoanisole. This provides a clear benchmark for reactivity.
Caption: General experimental workflow for reactivity screening.
Detailed Protocol: Suzuki-Miyaura Screening
Objective: To determine the reactivity of this compound with 4-bromoanisole.
Reagents & Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, limiting reagent)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄; 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., 10 mL microwave vial with stir bar)
-
Standard glassware for workup and purification
Causality Behind Choices:
-
Boronic Acid Excess (1.2 equiv): A slight excess is used to drive the reaction to completion and account for any potential homocoupling of the boronic acid or protodeboronation.
-
Catalyst System (Pd(OAc)₂/SPhos): This is a robust, modern catalyst system. SPhos is an electron-rich, sterically hindered biarylphosphine ligand that is highly effective for coupling electron-deficient boronic acids and can help overcome the steric hindrance from the ortho-methoxy group.[18]
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without being overly harsh, which could exacerbate protodeboronation.[19]
-
Solvent (Dioxane/H₂O): A common, effective solvent mixture. The water component is crucial for dissolving the base and facilitating the formation of the active boronate species.[19]
Procedure:
-
To the reaction vessel, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 or 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes.
-
Place the vessel in a preheated oil bath or heating block set to 95 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, and 24 hours).
-
Upon completion (as determined by LC-MS or TLC), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Analytical Workflow for Reaction Monitoring
Real-time monitoring is crucial for understanding reaction kinetics and identifying potential issues.[20]
Caption: Workflow for in-process reaction monitoring.[20]
Data Interpretation and Troubleshooting
| Observation by LC-MS | Potential Cause | Suggested Action |
| High Conversion to Product | Successful coupling. | Proceed with workup and isolation. |
| Stalled Reaction (<50% conversion) | Catalyst deactivation or insufficient temperature/time. | Increase temperature; try a more robust ligand (e.g., a Buchwald palladacycle precatalyst).[3] |
| Significant Protodeboronation | Base is too strong or reaction time is too long. | Switch to a milder base (e.g., K₂CO₃, Na₂CO₃); shorten reaction time.[3] |
| Aryl Halide Homocoupling | Impure reagents or side reactions. | Ensure high purity of starting materials. |
Expanding the Scope: Buchwald-Hartwig Amination
Screening for C-N bond formation is a logical next step, as aryl amines are a privileged scaffold in medicinal chemistry.[21][22]
Rationale for C-N Bond Formation Screening
The Buchwald-Hartwig amination couples an aryl halide with an amine.[21] By using our boronic acid, we would first need to convert it to the corresponding aryl halide (e.g., via halodeboronation with Br₂).[11] A more direct, albeit less common, screening approach could involve a Chan-Lam-type coupling, but for a preliminary screen, assessing the reactivity of the derived aryl halide in a Buchwald-Hartwig reaction is more conventional and informative about the steric and electronic environment of the aromatic ring.
For this guide, we will assume the corresponding (2,4-Difluoro-3-methoxyphenyl)bromide has been synthesized and will screen its coupling with a model amine.
Detailed Protocol: Buchwald-Hartwig Screening
Objective: To determine the reactivity of 1-bromo-2,4-difluoro-3-methoxybenzene with morpholine.
Reagents & Materials:
-
1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv, limiting reagent)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu; 1.4 equiv)
-
Anhydrous Toluene
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): XPhos is a highly active ligand for C-N coupling, capable of coupling a wide range of amines and aryl halides, including electron-rich and sterically hindered substrates.[23]
-
Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[24]
Procedure:
-
In a glovebox, add NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to a reaction vessel.
-
Add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene.
-
Seal the vessel, remove from the glovebox, and place in a preheated heating block at 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in the Suzuki protocol (Section 3.3, steps 7-10).
Safety and Hazard Management
Safe laboratory practice is non-negotiable. Always consult the full Safety Data Sheet (SDS) before handling any chemical.[9][25]
GHS Hazard Profile
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation | P280 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P304+P340 |
Data compiled from representative SDS for similar fluorinated phenylboronic acids.[25][26]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[25]
-
Conclusion and Future Directions
This guide establishes a robust baseline for characterizing the reactivity of this compound. The preliminary data generated from the Suzuki-Miyaura and Buchwald-Hartwig screening protocols will inform catalyst selection, reaction optimization, and overall synthetic strategy. Successful couplings open the door to synthesizing a diverse library of novel compounds for applications in drug discovery and materials science. Further screening could explore other cross-coupling reactions, such as C-O couplings (Chan-Lam) or couplings with sp³-hybridized partners, to fully map the synthetic utility of this versatile fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for (2,4-Difluoro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
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Abstract
This technical guide provides a comprehensive overview of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a key building block in modern organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of this reagent, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents both opportunities and challenges in synthetic applications. These notes detail the reagent's properties, explore the mechanistic nuances of its use in Suzuki-Miyaura coupling, provide validated experimental protocols, and offer a troubleshooting guide for common issues encountered in its application. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Importance of Fluorinated Biaryls
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties.[1][2] Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 2,4-difluoro-3-methoxy substitution pattern is of particular interest as it allows for fine-tuning of these properties. The Suzuki-Miyaura coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl compounds, due to its mild reaction conditions and high functional group tolerance.[4][5][6] this compound serves as a valuable reagent for introducing this specific fluorinated motif into a wide array of molecular scaffolds.[7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H7BF2O3 | [10] |
| Molecular Weight | 187.94 g/mol | [10] |
| CAS Number | 406482-18-6 | [10] |
| Appearance | White to off-white solid | --- |
| Storage Conditions | Inert atmosphere, 2-8°C | [10] |
Note: Physical properties such as melting point and solubility can vary between batches and suppliers. It is recommended to consult the supplier's certificate of analysis for specific data.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][11] However, the electronic and steric nature of this compound introduces specific considerations.
-
Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can influence the rate of transmetalation. This electron deficiency can make the boronic acid more susceptible to protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source.[12][13] Conversely, the electron-donating methoxy group can partially mitigate this effect.
-
Steric Hindrance: The presence of substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step.[14][15] Careful selection of a bulky, electron-rich phosphine ligand is often necessary to overcome this hindrance and promote efficient coupling.[15][16]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for coupling this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[17]
-
Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent system.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
Coupling with less reactive aryl chlorides often requires more active catalyst systems and potentially higher temperatures.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 4-8 mol%)
-
Stronger base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl chloride, this compound, palladium precatalyst, ligand, and base to a reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring. Monitor the reaction progress by an appropriate analytical technique.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Troubleshooting Guide
Figure 2: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. For challenging substrates, consider more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[15] |
| Suboptimal reaction conditions | Increase the reaction temperature. Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., 1,4-dioxane, THF).[15] | |
| Significant Protodeboronation | Presence of water or protic solvents | Use rigorously dried, anhydrous solvents and reagents. |
| Base-mediated decomposition | Employ a milder base such as KF or CsF.[18] Consider converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt, which can be more resistant to premature decomposition.[17] | |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere to prevent the presence of oxygen.[17] |
| Reductive homocoupling of the aryl halide | This can be promoted by certain catalyst systems. Screening different palladium sources and ligands may be necessary. |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex, fluorinated biaryl compounds. While its electronic and steric properties necessitate careful consideration of reaction conditions, the use of appropriate catalyst systems, bases, and solvents can lead to high yields in Suzuki-Miyaura coupling reactions. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this versatile building block in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. achmem.com [achmem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Palladium-catalyzed cross-coupling with (2,4-Difluoro-3-methoxyphenyl)boronic acid
Investigating Palladium Catalysis
I'm now deep-diving into the world of palladium-catalyzed cross-coupling, specifically concentrating on (2,4-Difluoro-3,5-dimethoxyphenyl)phosphine ligands. My initial searches are yielding promising results, which will serve as a foundation for a literature review. I plan to refine the search terms to increase result precision and depth.
Refining Search Parameters
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Deepening Research & Structuring
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Reviewing Suzuki Reactions
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Reviewing Reaction Parameters
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I'm now zeroing in on a precise protocol. While I've amassed ample data on Suzuki-Miyaura couplings and the challenges of fluorinated substrates, a concrete example remains elusive. I'm prioritizing the cross-coupling of this compound with a named aryl halide to satisfy the user's request. I need a published case study with detailed characterization data to finalize a specific application note.
Reviewing the Literature
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Searching for Specific Examples
I'm expanding my literature search to find a detailed protocol for the cross-coupling of this compound. While I've compiled general principles and encountered similar reactions, I lack a complete, specific example that includes the necessary reaction conditions, workup, purification, and product characterization. Locating this level of detail is crucial for creating the self-validating guide, and I am now focused on finding this crucial information.
Understanding the Reaction
I've made considerable progress. I now understand the core mechanism of the Suzuki-Miyaura cross-coupling. Moreover, I've clarified the roles of each component and am looking into the specific difficulties associated with fluorinated boronic acids.
Finalizing the Protocol
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Application Notes & Protocol: Strategic Use of (2,4-Difluoro-3-methoxyphenyl)boronic Acid in Medicinal Chemistry
Abstract & Introduction
Boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry, enabling the construction of complex molecular architectures. Their stability, functional group tolerance, and versatile reactivity in palladium-catalyzed cross-coupling reactions have cemented their role in drug discovery pipelines. Since the landmark FDA approval of the boronic acid-containing drug Bortezomib, interest in organoboron compounds has surged, leading to further therapeutic innovations.
This document provides a detailed guide to the strategic application of (2,4-Difluoro-3-methoxyphenyl)boronic acid , a highly functionalized reagent designed for advanced synthetic challenges. The unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts specific physicochemical properties that are highly advantageous for lead optimization and the development of novel chemical entities. The fluorine atoms can significantly enhance metabolic stability and target-binding affinity, while the methoxy group modulates electronic character and provides a hydrogen bond acceptor.[1]
The primary focus of these notes is the application of this reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[2][3] We will detail not only the procedural steps but also the underlying chemical principles, optimization strategies, and troubleshooting to empower researchers to effectively integrate this valuable tool into their synthetic workflows.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is critical for its successful application and safe handling.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 406482-18-6 | [4] |
| Molecular Formula | C₇H₇BF₂O₃ | [4] |
| Molecular Weight | 187.94 g/mol | [4][5] |
| Appearance | White to off-white or beige powder/crystalline solid | [1][6] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [4] |
Environmental Health & Safety (EHS): Handling and Storage
Proper handling of boronic acids is essential for laboratory safety and maintaining reagent integrity.
3.1 Personal Protective Equipment (PPE) Always wear the following when handling this compound:
-
Lab Coat: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Safety Goggles or Face Shield: To prevent eye contact.[6]
3.2 Safe Handling Practices
-
Ventilation: Handle the solid powder in a well-ventilated chemical fume hood to minimize inhalation risk.[7]
-
Static Discharge: Take precautionary measures against static discharge when handling the fine powder.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
3.3 Storage and Stability
-
Boronic acids are susceptible to degradation, particularly trimerization to form boroxines via dehydration.
-
Storage Conditions: Store the reagent in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (Argon or Nitrogen) to prevent moisture and oxygen exposure.[4]
3.4 Hazard Identification This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a biaryl linkage between the difluoro-methoxyphenyl moiety and a variety of (hetero)aryl halides or triflates.
4.1 Causality: The Catalytic Cycle The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimization. The generally accepted steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
4.2 Detailed Experimental Protocol This protocol provides a general starting point. Optimization is often necessary based on the specific coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide or Triflate (1.0 equivalent, limiting reagent)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with a ligand
-
Ligand (if needed): e.g., SPhos, XPhos, or PPh₃ (4-8 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent System: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas Supply (Argon or Nitrogen)
-
Standard, flame-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.5 equiv.), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
4.3 Reaction Optimization Parameters The electron-deficient nature of the fluorinated ring can influence reactivity. The following table provides guidance for optimizing challenging couplings.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Modern Pre-catalysts (e.g., XPhos Pd G3/G4) | For electron-deficient boronic acids, highly active catalysts are preferred. Buchwald-type pre-catalysts are often superior for difficult couplings as they rapidly generate the active Pd(0) species.[9] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos, RuPhos) | Electron-rich, bulky phosphine ligands (like SPhos) accelerate both oxidative addition and reductive elimination steps, which can be beneficial for couplings involving electron-deficient partners. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive boronic acids to facilitate the transmetalation step.[7] CsF can be particularly effective for highly fluorinated systems.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A polar, aprotic solvent is typically used. The presence of water is often essential for dissolving the base and facilitating the formation of the active boronate. Anhydrous conditions can be attempted but may require different bases (e.g., KF). |
| Temperature | 80 - 120 °C | Higher temperatures can overcome activation barriers, but may also lead to degradation of the boronic acid (protodeboronation). Start around 90 °C and adjust as needed. |
Troubleshooting Common Issues
A logical approach to troubleshooting is essential for efficient synthesis.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use fresh, high-purity catalyst and ligand. Consider a more active Buchwald pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7] 3. Incrementally increase the reaction temperature. |
| Protodeboronation | Degradation of the boronic acid, often accelerated by heat and protic solvents. | 1. Convert the boronic acid to its more stable pinacol ester derivative. 2. Minimize reaction time and temperature. 3. Attempt the reaction under anhydrous conditions with KF or CsF as the base. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can promote oxidative coupling of the boronic acid. | 1. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[7] 2. Maintain a positive pressure of inert gas throughout the reaction. |
| Stalled Reaction | Catalyst deactivation or inhibition by reaction components. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Evaluate a different ligand class that may be more robust under the reaction conditions. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. achmem.com [achmem.com]
- 5. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of biaryl compounds using (2,4-Difluoro-3-methoxyphenyl)boronic acid
Beginning Research Phase
I've started with targeted Google searches to gather information on synthesizing biaryl compounds using (2,4-Difluoro-3-methoxyphenyl)boronic acid. I'm focusing on Suzuki-Miyaura couplings, reaction mechanisms, typical experimental conditions, and applications of the resulting products. The goal is to build a solid foundation of knowledge to guide my future work.
Analyzing and Structuring
I'm now diving into the analysis and synthesis of my search results, with the aim to create a solid foundation of expertise. I'm focusing on established protocols, the roles of catalysts, bases, and solvents, as well as any documented challenges or optimization strategies. Next, I'll start structuring the application note. I'll include an introduction highlighting the importance of biaryl motifs and the specific utility of the fluorinated methoxyphenyl boronic acid, a detailed section on the mechanism of the Suzuki-Miyaura coupling, and a comprehensive experimental protocol section.
Formulating the Plan
I'm developing a structured plan for the application note. First, I'll search for information on biaryl synthesis with the boronic acid, focusing on Suzuki-Miyaura coupling and its applications. Then, I'll analyze the information and structure the note. After that, I will create diagrams using Graphviz. Next, I will write the main body and add citations. Finally, I'll compile a reference section and perform a final review.
The Strategic Role of (2,4-Difluoro-3-methoxyphenyl)boronic Acid in Next-Generation Agrochemicals
Abstract
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2] (2,4-Difluoro-3-methoxyphenyl)boronic acid has emerged as a pivotal building block for researchers and drug development professionals in this domain. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—provides a powerful tool for modulating the physicochemical and biological properties of active ingredients. This application note provides an in-depth technical guide on the utilization of this compound in the synthesis of advanced agrochemicals, with a focus on its application in creating novel herbicides through Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and the rationale behind its selection are presented to empower researchers in the field.
Introduction: The Fluorine Advantage in Agrochemical Discovery
The introduction of fluorine into bioactive molecules can profoundly influence their efficacy, metabolic stability, and overall performance.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to:
-
Enhanced Biological Activity: Fluorine substitution can alter the electronic properties of a molecule, potentially increasing its binding affinity to target enzymes or receptors.[2]
-
Improved Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation, which can prolong the compound's persistence and efficacy in the field.[2][4]
-
Increased Lipophilicity: Strategic fluorination can enhance a molecule's ability to penetrate biological membranes, such as plant cuticles or insect exoskeletons, improving bioavailability.[2][4]
This compound is a prime example of a building block that leverages these advantages. Its structural features are instrumental in the synthesis of complex agrochemicals, particularly herbicides that require precise molecular architectures for their mode of action.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 406482-18-6 | |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | |
| Appearance | White to light orange to green powder | [5] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere |
Core Application: Synthesis of Advanced Herbicides via Suzuki-Miyaura Coupling
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a foundational transformation for constructing the complex biaryl structures prevalent in many agrochemicals.[6][8]
A significant application of structurally similar boronic acids is in the synthesis of a new generation of pyridine and pyrimidine-based herbicides. For instance, the analogous compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a key intermediate in the preparation of potent herbicides such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[4] These compounds have demonstrated significant herbicidal activity.[9] The (2,4-Difluoro-3-methoxyphenyl) moiety, when incorporated into these scaffolds, is expected to confer similar or enhanced herbicidal properties due to the favorable electronic and steric effects of the difluoro substitution.
Logical Workflow: From Building Block to Active Ingredient
The strategic incorporation of the (2,4-Difluoro-3-methoxyphenyl) moiety is designed to optimize the herbicidal efficacy of the final product. The difluoro-substitution pattern influences the molecule's interaction with its biological target, while the methoxy group can modulate its solubility and transport within the plant.
Caption: Logical flow from building block properties to final agrochemical attributes.
Experimental Protocols
Synthesis of this compound
The synthesis of substituted phenylboronic acids often proceeds via lithiation of an aryl halide followed by quenching with a trialkyl borate. A representative procedure, adapted from methods for analogous compounds, is provided below.[7]
Materials:
-
1-Bromo-2,4-difluoro-3-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or chromatography.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the coupling of this compound with a heterocyclic halide, a key step in the synthesis of many modern herbicides.
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (e.g., 4-amino-6-bromo-3-chloropicolinate) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent mixture (dioxane/water).
-
Add the palladium catalyst to the mixture and degas for an additional 10 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion: A Versatile Tool for Innovation
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the difluoro and methoxy substituents, allow for the fine-tuning of a candidate molecule's biological activity and physicochemical characteristics. The application of this reagent in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient pathway to complex molecular architectures, particularly in the development of next-generation herbicides. The protocols and insights provided in this note serve as a foundational guide for researchers aiming to leverage this powerful synthetic tool in their crop protection discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
Application of (2,4-Difluoro-3-methoxyphenyl)boronic acid in organic electronics
Starting the Investigation
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The Strategic Application of (2,4-Difluoro-3-methoxyphenyl)boronic Acid in Modern C-N Cross-Coupling Reactions
Introduction: Navigating the Landscape of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Arylamines, a key structural motif in a vast array of bioactive molecules and functional materials, are frequently synthesized via transition metal-catalyzed cross-coupling reactions. Among the reagents available for this purpose, substituted arylboronic acids have emerged as versatile and highly valuable coupling partners. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (2,4-Difluoro-3-methoxyphenyl)boronic acid in two of the most powerful C-N coupling methodologies: the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination.
The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms and an electron-donating, sterically influential methoxy group—presents both opportunities and challenges in cross-coupling chemistry. The fluorine substituents enhance the electrophilicity of the aryl ring and can influence the acidity of the boronic acid, while the ortho-methoxy group introduces steric hindrance that can impact catalyst coordination and the overall reaction kinetics. Understanding and leveraging these electronic and steric effects are paramount to achieving high-yielding and selective C-N bond formation. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer comprehensive troubleshooting advice to empower researchers to effectively utilize this valuable synthetic building block.
Chemical Profile of this compound
A thorough understanding of the reagent's properties is the foundation for its successful application.
| Property | Value |
| CAS Number | 170981-41-6 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | - Ortho- and para- fluorine atoms (electron-withdrawing) - Meta-methoxy group (electron-donating, sterically hindering) - Boronic acid moiety for transmetalation |
The electronic nature of the aryl ring is rendered electron-deficient by the two fluorine atoms, which can facilitate the transmetalation step in some catalytic cycles but may also impact the nucleophilicity of the aryl group. The ortho-methoxy group, while electron-donating through resonance, imposes significant steric bulk around the boronic acid, a critical factor in catalyst and ligand selection.
Synthesis of this compound
While commercially available, an in-house synthesis may be required. A common approach involves the lithiation of a suitable precursor followed by quenching with a boron electrophile. A plausible synthetic route starting from 1,3-difluoro-2-methoxybenzene is outlined below.
Protocol: Synthesis via Ortho-Lithiation
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Dissolve 1,3-difluoro-2-methoxybenzene (1.0 equiv) in anhydrous THF and add it to the reaction flask. To the dropping funnel, add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv) and add it dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: To a separate flask, add anhydrous THF and cool to -78 °C. Add triisopropyl borate (1.5 equiv) to this flask. Transfer the freshly prepared lithium species from the first flask to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.
-
Quench and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous HCl (1 M). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Application in Chan-Lam C-N Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N bonds between an arylboronic acid and an N-H containing compound, such as an amine, amide, or heterocycle.[1][2] It offers the advantage of often being performed under mild, aerobic conditions.[1]
Mechanistic Considerations
The catalytic cycle of the Chan-Lam coupling is generally understood to involve the following key steps:
Figure 1: Simplified Catalytic Cycle of the Chan-Lam Reaction.
The electron-deficient nature of the (2,4-Difluoro-3-methoxyphenyl) ring is expected to facilitate the transmetalation step. However, the steric hindrance from the ortho-methoxy group may necessitate the use of a ligand to promote the reaction and prevent catalyst deactivation.
Protocol: Chan-Lam Amination of a Primary Amine
This protocol describes the coupling of this compound with a generic primary aliphatic amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (as both a ligand and a base)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
4 Å Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add this compound (1.0 equiv), copper(II) acetate (0.1 - 1.0 equiv), and 4 Å molecular sieves (if using).
-
Reagent Addition: Add the primary amine (1.2 equiv) followed by the solvent (DCM or MeOH).
-
Base/Ligand Addition: Add pyridine (2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Expected Observations and Rationale:
-
The reaction may require a longer reaction time due to the steric hindrance around the boronic acid.
-
The use of stoichiometric copper may be necessary for challenging substrates.[2]
-
For less nucleophilic amines, heating the reaction may be required.
| Parameter | Recommended Condition | Rationale |
| Copper Source | Cu(OAc)₂ | Commonly used and effective catalyst. |
| Base/Ligand | Pyridine | Acts as both a base and a ligand to facilitate the reaction. |
| Solvent | DCM or MeOH | Good solvents for solubilizing the reactants. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient, but heating can overcome activation barriers for hindered substrates. |
| Atmosphere | Air | Oxygen in the air is often the terminal oxidant to regenerate the Cu(II) catalyst.[3] |
Application in Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[4] This reaction is known for its broad substrate scope and high functional group tolerance, though it typically requires an inert atmosphere.[5] While the primary application involves coupling an aryl halide with an amine, the methodology can be adapted for the N-arylation of amines using arylboronic acids, though this is less common than the Chan-Lam approach for this specific transformation.
For the purpose of this guide, we will focus on the standard Buchwald-Hartwig amination where the (2,4-Difluoro-3-methoxyphenyl) moiety is introduced via an appropriately substituted aryl halide, and the boronic acid itself is not a direct coupling partner. However, understanding the electronic and steric properties of the (2,4-Difluoro-3-methoxyphenyl) group is crucial when it is part of the amine or aryl halide substrate.
Mechanistic Considerations
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The electron-deficient nature of an aryl halide bearing the (2,4-Difluoro-3-methoxyphenyl) group would accelerate the oxidative addition step. The steric hindrance from the ortho-methoxy group would necessitate the use of bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the final reductive elimination step.[6]
Protocol: Buchwald-Hartwig Amination with a Substituted Aryl Bromide
This protocol outlines the coupling of 1-bromo-2,4-difluoro-3-methoxybenzene with a secondary amine.
Materials:
-
1-Bromo-2,4-difluoro-3-methoxybenzene
-
Secondary amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add the palladium precatalyst (1-2 mol %), the phosphine ligand (2-4 mol %), and the base (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv) and the secondary amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Observations and Rationale:
-
The use of a pre-catalyst and a bulky phosphine ligand is critical to overcome the steric hindrance and achieve high yields.[7]
-
A strong base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation and side reactions.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalyst | Provides the active Pd(0) catalyst. Precatalysts offer improved stability and reactivity. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle for hindered substrates.[6] |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases that efficiently deprotonate the amine without competing in the reaction. |
| Solvent | Toluene or Dioxane | High-boiling, anhydrous solvents suitable for these reactions. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion, especially with sterically demanding substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the Pd(0) catalyst from oxidation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Steric hindrance impeding reaction | - Chan-Lam: Use a more soluble copper salt (e.g., Cu(OTf)₂), add a ligand (e.g., phenanthroline), or increase the temperature.- Buchwald-Hartwig: Use a more active precatalyst (e.g., G4 precatalysts), switch to a bulkier ligand (e.g., from XPhos to RuPhos), or use a stronger base (e.g., LiHMDS). |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- High reaction temperatures | - Chan-Lam: Ensure reagents are dry; use molecular sieves. Avoid overly acidic conditions during workup. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more robust. |
| Homocoupling of Boronic Acid | - Common side reaction in Chan-Lam couplings | - Adjust the stoichiometry of the reactants. Sometimes, using a slight excess of the amine can suppress homocoupling. |
| Dehalogenation of Aryl Halide | - Side reaction in Buchwald-Hartwig, especially with electron-rich aryl halides. | - Optimize the choice of ligand and base. Some ligands are known to suppress this pathway. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts. | - Chan-Lam: Ensure complete removal of copper salts by filtering through Celite® or a short plug of silica. - Buchwald-Hartwig: The use of bulky phosphine ligands can sometimes lead to purification challenges. Ensure complete removal of the ligand and its oxide during chromatography. |
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of complex arylamines, offering a unique combination of electronic and steric properties. Successful C-N bond formation using this building block is highly dependent on the careful selection of the coupling methodology and the optimization of reaction conditions. The Chan-Lam coupling provides a milder, often aerobic route, while the Buchwald-Hartwig amination offers broader substrate scope and higher functional group tolerance, albeit under more stringent inert conditions.
By understanding the mechanistic nuances of these powerful reactions and the specific challenges posed by the substrate's substitution pattern, researchers can effectively troubleshoot and optimize their synthetic routes. The protocols and insights provided in this application note serve as a comprehensive guide for the strategic implementation of this compound in the synthesis of novel compounds for drug discovery and materials science. As catalyst and ligand design continues to evolve, the scope and efficiency of C-N coupling reactions with challenging substrates like this will undoubtedly continue to expand, further empowering chemical innovation.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Experimental setup for reactions involving (2,4-Difluoro-3-methoxyphenyl)boronic acid
An in-depth guide to the experimental setup for reactions involving (2,4-Difluoro-3-methoxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development.
Application Note & Protocols: this compound
Introduction: The Strategic Value of this compound
This compound is a versatile and increasingly important building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science.[1][2] Its utility stems from the unique substitution pattern on the phenyl ring: two electron-withdrawing fluorine atoms and an adjacent, sterically influential methoxy group. This arrangement imparts specific electronic properties that modulate the reactivity of the boronic acid moiety and influence the physicochemical characteristics of the resulting products.
The fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy group can act as a hydrogen bond acceptor and influence molecular conformation.[3] Consequently, this reagent is frequently employed in the synthesis of complex molecules where precise control over electronic and steric parameters is critical. This guide provides detailed protocols and expert insights into the use of this compound in two of its most powerful applications: the Suzuki-Miyaura cross-coupling and the Chan-Lam C-N/C-O coupling reactions.
Reactivity Profile: Navigating Electronic and Steric Effects
The chemical behavior of this compound is governed by the interplay of its substituents.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This makes the boronic acid more Lewis acidic. While this can facilitate certain steps in the catalytic cycle, it also increases the susceptibility of the C-B bond to protodeboronation , a common side reaction under basic conditions where the boronic acid group is replaced by a hydrogen atom.[4][5] The meta-methoxy group is typically electron-donating through resonance but can also exhibit inductive electron-withdrawing effects. Its position relative to the boronic acid and fluorine atoms creates a nuanced electronic environment that must be carefully managed.
-
Steric Hindrance: The methoxy group at the 3-position, ortho to the boronic acid, introduces steric bulk. This can hinder the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling. Therefore, the choice of a suitable bulky ligand on the catalyst is often crucial to overcome this steric challenge and promote efficient coupling.[6]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds using boronic acids.[7] For an electron-deficient and sterically demanding substrate like this compound, careful optimization of the reaction conditions is essential for achieving high yields.
Causality Behind Protocol Choices
-
Catalyst System (Palladium & Ligand): The oxidative addition of the aryl halide to a Pd(0) species is the first step in the catalytic cycle.[8] For less reactive aryl chlorides, or to enhance reaction rates, a highly active catalyst is required. We recommend a pre-catalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos . These ligands stabilize the Pd(0) active species and facilitate both the oxidative addition and the subsequent, often rate-limiting, transmetalation step by creating a coordinatively unsaturated and reactive palladium center.
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. A strong base is typically required. However, excessively strong bases can accelerate the undesired protodeboronation of the electron-deficient boronic acid.[4] A moderately strong base like K₃PO₄ or Cs₂CO₃ often provides the best balance, promoting the desired reaction while minimizing decomposition of the starting material.
-
Solvent System: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water is highly effective. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species required for transmetalation.
Visualized Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of degassed 1,4-dioxane.
-
Evacuate and backfill the main reaction flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale |
| Boronic Acid | 1.1 - 1.5 equiv | Ensures complete consumption of the limiting aryl halide. |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Standard and reliable palladium sources. |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich ligands overcome steric hindrance and accelerate the catalytic cycle.[9] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv) | Provides optimal basicity to promote transmetalation without causing rapid protodeboronation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Polar aprotic solvents facilitate the reaction; water aids base dissolution. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers, especially with challenging substrates. |
Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
Alternative Application: Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen or aryl-oxygen bonds, complementing palladium-catalyzed methods like the Buchwald-Hartwig amination.[10][11] It typically uses a copper catalyst and, advantageously, can often be run open to the air at room temperature.[12][13]
Causality Behind Protocol Choices
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common, inexpensive, and effective catalyst.[12] The reaction proceeds through a proposed Cu(II)/Cu(III) catalytic cycle, where oxygen from the air serves as the terminal oxidant to regenerate the active catalyst.[10]
-
Base/Ligand: A mild base like pyridine or triethylamine is often sufficient. In many cases, these reagents can also act as ligands, coordinating to the copper center and facilitating the reaction. For challenging substrates, a ligand like DMAP (4-dimethylaminopyridine) can be added.
-
Solvent: Dichloromethane (DCM) or methanol are common solvents that work well for a broad range of substrates.
Detailed Protocol: Chan-Lam N-Arylation
Materials:
-
This compound (1.5 equiv)
-
Amine or Phenol (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 - 2.0 equiv, or catalytic 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol
-
Molecular sieves (4Å, optional)
-
Flask open to the air
Procedure:
-
To a flask, add the amine/phenol (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂.
-
Add the solvent (DCM or Methanol) followed by pyridine (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air. Note: The reaction is often characterized by a color change from blue/green to a different hue.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to 3 days.[11]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Handling, Storage, and Safety
-
Handling: this compound is a stable solid. Handle in a well-ventilated area, wearing standard personal protective equipment (gloves, safety glasses).
-
Storage: Store in a cool, dry place away from moisture. Boronic acids can slowly dehydrate to form boroxine trimers. This is a reversible process and usually does not affect reactivity, though it can alter the molecular weight for precise measurements.
-
Safety: Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently degassed solvents; Incorrect base/solvent combination. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Screen different bases (e.g., CsF, K₂CO₃) and solvents. |
| Protodeboronation | Base is too strong or reaction temperature is too high; Presence of excess water. | Switch to a milder base (e.g., K₂CO₃). Lower the reaction temperature. Use anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen with Pd(II) species before catalytic cycle begins.[14] | Ensure the system is fully inert before adding the palladium catalyst. Use a Pd(0) source directly if issues persist. |
| Incomplete Reaction | Steric hindrance; Deactivation of catalyst. | Increase catalyst/ligand loading. Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand). Increase reaction time. |
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. marmacs.org [marmacs.org]
- 14. Yoneda Labs [yonedalabs.com]
Scale-up synthesis using (2,4-Difluoro-3-methoxyphenyl)boronic acid
An Application Note for the Scale-Up Synthesis of Biaryl Compounds Utilizing (2,4-Difluoro-3-methoxyphenyl)boronic acid
Abstract
This guide provides a comprehensive framework for the scale-up of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this compound, a key building block in modern medicinal and materials chemistry. The document moves beyond a simple recitation of steps to explain the underlying principles governing process scalability, addressing critical parameters such as reaction kinetics, mass and heat transfer, impurity profiling, and catalyst lifecycle. Detailed protocols for laboratory (gram-scale) and pilot-plant (kilogram-scale) syntheses are presented, supported by in-depth discussions on process analytical technology (PAT), troubleshooting common scale-up failures, and ensuring final product quality. This note is intended for process chemists, chemical engineers, and drug development professionals tasked with transitioning complex syntheses from the bench to manufacturing.
Introduction: The Strategic Importance of the 2,4-Difluoro-3-methoxyphenyl Moiety
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, membrane permeability, and binding affinity. The (2,4-Difluoro-3-methoxyphenyl) moiety, in particular, offers a unique electronic and steric profile. The ortho- and para-fluoro substituents modulate the pKa and lipophilicity, while the meta-methoxy group provides a potential hydrogen bond acceptor and influences conformation.
This compound is a versatile and indispensable reagent for introducing this valuable scaffold into complex molecules.[1] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for forming carbon-carbon bonds.[2][3] However, transitioning this reaction from the laboratory to a manufacturing setting introduces significant challenges, including ensuring batch-to-batch consistency, managing palladium contamination, and controlling process parameters that are trivial at the bench but critical at scale.[4][5] This document serves as a practical guide to navigating these complexities.
Physicochemical Properties & Safety Protocols
A thorough understanding of the starting material's properties is a prerequisite for safe and effective scale-up.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 406482-18-6 | |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | Not available (often dehydrates to form boroxine) | |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling Considerations
Scaling up any chemical process magnifies the inherent risks. Adherence to strict safety protocols is non-negotiable.
-
Arylboronic Acids: While generally possessing low toxicity, arylboronic acids can be irritants.[7] On a large scale, they should be handled as fine powders in a well-ventilated area or contained system to prevent inhalation. It's crucial to note that arylboronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), a transformation that releases water.[8] This must be accounted for when calculating stoichiometry.
-
Palladium Catalysts: Palladium catalysts, especially in their active Pd(0) form, are sensitive to air and can be pyrophoric under certain conditions. While many modern pre-catalysts are air-stable solids, they become oxygen-sensitive once activated in the reaction mixture.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[9] These can be corrosive and hygroscopic. Large-scale additions should be controlled to manage any potential exotherms from dissolution.
-
Solvents: The choice of solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran, toluene) will be dictated by reaction performance, but on a large scale, factors like boiling point, flash point, and environmental impact become paramount.
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Suzuki-Miyaura coupling is the cornerstone reaction for this building block.[10] Understanding its catalytic cycle is essential for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond. The rate is typically I > Br > OTf >> Cl.[3][10] This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple and are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[12]
Detailed Scale-Up Protocol: Synthesis of 4'-Methoxy-2,4-difluoro-3-methoxybiphenyl
This section details a representative protocol for coupling this compound with 4-bromoanisole.
Experimental Workflow Overview
Reagent Stoichiometry
Table 2: Reagent Quantities for Laboratory and Pilot Scales
| Reagent | M.W. | Equiv. | Lab Scale (10 g) | Pilot Scale (5 kg) |
| 4-Bromoanisole | 187.04 | 1.0 | 10.0 g | 5.00 kg |
| This compound | 187.94 | 1.2 | 12.1 g | 6.05 kg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.01 | 436 mg | 218 g |
| K₂CO₃ (Anhydrous) | 138.21 | 2.5 | 18.5 g | 9.25 kg |
| 2-MeTHF | - | 10 vol | 100 mL | 50 L |
| Water (Degassed) | 18.02 | 3 vol | 30 mL | 15 L |
Causality Note: The boronic acid is used in slight excess (1.2 equiv.) to drive the reaction to completion and to compensate for potential protodeboronation or boroxine formation side reactions. The base is used in significant excess (2.5 equiv.) to ensure complete activation of the boronic acid and to neutralize any acidic impurities.
Step-by-Step Protocol (5 kg Scale)
Equipment: 100 L glass-lined reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Vessel Inerting: The reactor is sealed and subjected to three cycles of vacuum backfill with nitrogen. A constant positive pressure of nitrogen is maintained throughout the process. Rationale: The active Pd(0) species is highly sensitive to oxygen, which can cause catalyst deactivation and promote side reactions.[5]
-
Reagent Charging:
-
Charge 4-bromoanisole (5.00 kg).
-
Charge this compound (6.05 kg).
-
Charge Pd(dppf)Cl₂·CH₂Cl₂ (218 g).
-
Charge K₂CO₃ (9.25 kg).
-
Safety Note: Solids should be charged via a contained powder transfer system to minimize dust exposure.
-
-
Solvent Addition:
-
Add 2-Methyltetrahydrofuran (2-MeTHF, 50 L).
-
Begin agitation at 100-150 RPM.
-
Add degassed, deionized water (15 L). Rationale: Degassing the aqueous phase is critical to prevent introducing dissolved oxygen into the system.
-
-
Reaction Execution:
-
Heat the reactor jacket to achieve an internal temperature of 75-80 °C.
-
Maintain the reaction at this temperature, monitoring progress every 1-2 hours.
-
-
In-Process Control (IPC):
-
Work-Up and Isolation:
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Stop agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer to waste.
-
Wash the organic layer with 20 L of 10% w/w brine solution. Rationale: The brine wash helps to break any emulsions and removes residual water-soluble impurities.
-
Separate the layers again.
-
-
Purification by Crystallization:
-
Filter the organic layer through a pad of Celite to remove fine palladium residues.[15]
-
Set up the reactor for distillation and concentrate the organic layer under vacuum to approximately 15 L.
-
Add n-Heptane (30 L) as an anti-solvent and cool the mixture slowly to 0-5 °C over 4-6 hours with slow agitation. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Hold at 0-5 °C for at least 2 hours to maximize precipitation.
-
-
Final Product Handling:
-
Filter the resulting slurry through a Nutsche filter dryer.
-
Wash the filter cake with cold (0-5 °C) n-Heptane (2 x 10 L).
-
Dry the product under vacuum at 40-45 °C until constant weight is achieved.
-
Expected Yield: 6.0 - 6.5 kg (85-92%).
-
Final QC: Analyze by ¹H NMR, ¹⁹F NMR, HPLC (purity), and MS (identity).
-
Scale-Up Considerations & Troubleshooting
Transitioning from grams to kilograms is rarely a linear process. The following factors are critical for success.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exothermic reaction that is easily controlled in a flask can become a dangerous runaway in a large reactor. The heating and cooling capacity of the reactor must be well-characterized.
-
Mixing: Efficient mixing is crucial for heterogeneous reactions like this one (organic/aqueous). Poor mixing can lead to localized "hot spots," slow reaction rates, and inconsistent results. The stirrer type (e.g., pitched-blade turbine, anchor) and speed must be optimized.
-
Palladium Removal: Residual palladium in an API is a major regulatory concern. While the primary crystallization removes the bulk, levels may still be too high. Secondary treatments like filtration through activated carbon or the use of specialized palladium scavengers may be necessary.[4]
Table 3: Common Scale-Up Issues and Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Stalled or Slow Reaction | 1. Catalyst deactivation (oxygen leak).2. Insufficient mixing.3. Poor quality of base or boronic acid. | 1. Re-verify inert atmosphere; check reactor seals.2. Increase agitation speed.3. Qualify new batches of raw materials via a small-scale test reaction. |
| High Levels of Homocoupling Byproduct (Ar¹-Ar¹ or Ar²-Ar²) | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve degassing procedures for all solvents/solutions.2. Reduce reaction temperature; a longer reaction time at a lower temp is often preferable.[16] |
| Formation of Emulsions during Work-up | 1. Insufficient phase separation time.2. High concentration of salts or polar impurities. | 1. Increase settling time.2. Add a saturated brine solution during the wash step to increase the ionic strength of the aqueous phase. |
| High Residual Palladium in Final Product | 1. Inefficient filtration.2. Palladium species are partially soluble in the product/solvent matrix. | 1. Use a finer grade of filter aid (e.g., Celite).2. Perform a re-slurry of the crude product in a non-polar solvent, add a palladium scavenger, stir, and re-filter before final crystallization. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. m.youtube.com [m.youtube.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (2,4-Difluoro-3-methoxyphenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with (2,4-Difluoro-3-methoxyphenyl)boronic acid. This particular substrate, while valuable, presents a unique combination of steric and electronic challenges that can lead to frustratingly low yields.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and optimized procedures to help you achieve success in your syntheses.
Understanding the Challenge: The Properties of this compound
Success in overcoming low yields begins with understanding the inherent difficulties posed by this reagent. Its structure combines three distinct features that complicate the Suzuki-Miyaura catalytic cycle:
-
Severe Steric Hindrance: The boronic acid functional group is flanked by two ortho substituents (a fluorine atom and a methoxy group). This steric bulk makes it difficult for the boron atom to approach the palladium center during the transmetalation step, which is often rate-limiting.[1][2]
-
Electronic Deactivation: The presence of two strongly electron-withdrawing fluorine atoms decreases the nucleophilicity of the arylboronic acid. This electronic effect further slows down the crucial transmetalation step.[3][4]
-
High Risk of Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[5][6] This reaction irreversibly consumes your starting material.
The following Q&A guide is structured to address these specific issues head-on.
Caption: Key challenges of the title boronic acid.
Troubleshooting Guide & FAQs
Q1: My reaction is giving very low (<10%) or no yield. What are the most critical parameters to address first?
A1: With this substrate, failure is often due to an inadequate catalyst system or suboptimal reaction conditions that cannot overcome the high activation energy of the reaction. Standard conditions, such as using Pd(PPh₃)₄, are almost certain to fail.
Primary Action Points:
-
Re-evaluate Your Catalyst-Ligand System: This is the most crucial factor. The combination of steric hindrance and electronic deactivation requires a highly active catalyst.
-
Expertise: Standard, small-phosphine ligands like triphenylphosphine (PPh₃) do not create a sufficiently reactive catalytic center to engage a hindered, electron-poor substrate. You need a ligand that is both bulky and electron-rich .
-
Recommendation: Employ modern biarylmonophosphine ligands (Buchwald ligands). These ligands are designed to accelerate both the oxidative addition and reductive elimination steps and are highly effective for sterically demanding substrates.[7][8]
-
Causality: The ligand's bulk forces a coordinatively unsaturated palladium center, promoting oxidative addition. Its electron-donating properties increase electron density on the palladium, which facilitates the insertion into the aryl halide bond and subsequent steps.[9]
-
-
Choose the Right Base: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic "boronate" species, which is essential for transmetalation.[10][11]
-
Expertise: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[12]
-
Recommendation: Use a strong, yet non-nucleophilic, inorganic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are superior choices.[8][12] They are sufficiently basic to form the active boronate complex without being overly harsh.
-
-
Ensure a Rigorously Inert Atmosphere: Oxygen can irreversibly deactivate your Pd(0) catalyst through oxidation and cause homocoupling of the boronic acid.[13][14]
-
Recommendation: Do not just purge the vessel with nitrogen or argon. You must degas the solvent thoroughly. The most effective methods are:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Gas Sparging: Bubble argon or nitrogen directly through the solvent for at least 30 minutes before adding the catalyst.[12]
-
-
Q2: I suspect protodeboronation is destroying my starting material. How can I confirm this and what is the best way to prevent it?
A2: Protodeboronation is a major risk with this electron-deficient boronic acid.[5] You can often identify the byproduct, 1,3-difluoro-2-methoxybenzene, in your crude reaction mixture by LC-MS or GC-MS.
Prevention Strategies:
-
Convert to a More Stable Boron Species (Recommended): The most robust solution is to mask the boronic acid in a more stable form that slowly hydrolyzes in situ to release the active species. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.
-
Expertise: Potassium trifluoroborate salts (R-BF₃K) and MIDA boronates are exceptionally stable to protodeboronation.[6][15] Trifluoroborates, in particular, often provide excellent yields where the corresponding boronic acids fail.[16][17]
-
Recommendation: Convert your this compound to its potassium trifluoroborate salt before the coupling reaction. See the protocol provided below.
-
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is a key ingredient for protodeboronation.
-
Increase Boronic Acid Stoichiometry: As a simpler, though less efficient, approach, you can try using a larger excess of the boronic acid (e.g., 1.5–2.0 equivalents) to compensate for the material lost to decomposition. This can be effective if the protodeboronation is not excessively rapid.
Q3: My reaction starts but stalls at partial conversion. How can I drive it to completion?
A3: A stalled reaction often points to catalyst deactivation or a transmetalation step that is too slow at the given temperature.
-
Increase Reaction Temperature: The steric and electronic barriers of this substrate create a high activation energy.
-
Increase Catalyst Loading: For particularly difficult couplings, a higher catalyst concentration may be needed to maintain a sufficient rate.
-
Recommendation: If you are using 1-2 mol% catalyst, consider increasing the loading to 3-5 mol%.[8] This is often a pragmatic solution for achieving full conversion in a reasonable timeframe.
-
-
Screen Your Ligand/Precatalyst: Not all "good" ligands are equal for every substrate.
-
Expertise: The subtle geometry and electronic properties of different Buchwald ligands can have a profound impact. Precatalysts, which are air-stable and generate the active Pd(0) species more cleanly and efficiently, are often superior to using separate Pd(OAc)₂ and ligand sources.[13]
-
Recommendation: If a reaction with SPhos stalls, screen other advanced ligands like XPhos, RuPhos, or consider using a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3).[2][13]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocols
Protocol 1: General Optimized Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[13]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and degassed water. Add enough of this solvent mixture via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium (2,4-Difluoro-3-methoxyphenyl)trifluoroborate
This procedure converts the boronic acid into a more stable trifluoroborate salt, which is highly recommended for preventing protodeboronation.[6][19]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂), saturated aqueous solution
-
Methanol
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve the boronic acid (e.g., 1.0 g) in methanol (10 mL).
-
Salt Formation: To this solution, add a saturated aqueous solution of KHF₂ (4.0 equiv) dropwise with stirring. A precipitate should begin to form.
-
Precipitation & Isolation: Stir the mixture at room temperature for 1 hour. Remove the methanol under reduced pressure. Add acetone to the remaining aqueous slurry to fully precipitate the trifluoroborate salt.
-
Filtration & Drying: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold acetone and dry under high vacuum. The resulting potassium trifluoroborate salt is a bench-stable solid that can be used directly in the Suzuki coupling reaction (use 1.5 equiv in place of the boronic acid).
Data Summary: Recommended Conditions
| Coupling Partner | Recommended Catalyst System | Recommended Base | Solvent System | Temperature | Key Considerations |
| Electron-Neutral or Rich Aryl Bromide/Iodide | XPhos Pd G3 (2-3 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (10:1) | 90-100 °C | This is the most favorable scenario. High yields are expected with this system. |
| Electron-Poor Aryl Bromide/Iodide | RuPhos Pd G3 (2-3 mol%) | Cs₂CO₃ (3 equiv) | Dioxane/H₂O (10:1) | 100-110 °C | Reductive elimination can be slower; a more electron-rich ligand like RuPhos can help. |
| Electron-Rich Aryl Chloride | BrettPhos Pd G3 (3-5 mol%) | K₃PO₄ (3 equiv) | t-BuOH or Dioxane | 100-110 °C | Oxidative addition to aryl chlorides is very difficult and requires a highly active catalyst.[20] |
| Heteroaryl Halide (e.g., 2-chloropyridine) | SPhos Pd G2 (3-5 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (10:1) | 100 °C | Heteroaryl substrates can be challenging; specialized ligands are often required.[21][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 17. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for (2,4-Difluoro-3-methoxyphenyl)boronic acid
Welcome to the technical support center for (2,4-Difluoro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for utilizing this versatile reagent in cross-coupling reactions. The unique electronic properties of this molecule, arising from the interplay of two electron-withdrawing fluorine atoms and an electron-donating methoxy group, present specific challenges and opportunities in synthesis. This document will equip you with the knowledge to navigate these intricacies and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When encountering low yields, a systematic check of fundamental parameters is crucial. Start with the following:
-
Reagent Quality and Stability: this compound, like many electron-deficient boronic acids, can be susceptible to degradation over time. Verify the purity of your boronic acid, aryl halide, and other reagents. Consider using a freshly opened bottle or purifying the boronic acid if it has been stored for an extended period.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]
-
Catalyst and Ligand Activity: The choice of palladium source and ligand is critical. Ensure they are active and suitable for the specific cross-coupling reaction you are performing. For challenging substrates, pre-formed catalysts or specialized ligands are often necessary.[1][2][3]
Q2: I am observing a significant amount of a byproduct that appears to be 1,3-difluoro-2-methoxybenzene. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction with electron-deficient arylboronic acids.[4][5][6] This process involves the cleavage of the C-B bond and its replacement with a C-H bond. Several factors can promote this undesired reaction:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.
-
Basic Conditions: While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this side reaction.
To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce this side reaction.
-
Careful Selection of Base: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can provide a "slow release" of the active boronic acid, minimizing its concentration and thus the rate of decomposition.[7][8][9][10]
Q3: I am seeing homocoupling of my this compound, resulting in the formation of a symmetrical biaryl. What causes this and how can it be avoided?
A3: Homocoupling is another common side reaction in Suzuki-Miyaura couplings.[2] It is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules. To prevent homocoupling, ensure your reaction is rigorously deoxygenated and maintained under an inert atmosphere throughout the experiment.[1]
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electronic nature of this compound requires careful optimization of reaction conditions.
Problem 1: Low Conversion of Aryl Halide
Potential Causes:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Poor Ligand Choice: The ligand may not be suitable for activating the specific aryl halide or facilitating the catalytic cycle with this electron-deficient boronic acid.
-
Insufficient Base Strength: The base may not be strong enough to promote the formation of the reactive boronate species.
Solutions:
-
Catalyst and Ligand Selection: For electron-deficient boronic acids, catalysts with bulky, electron-rich phosphine ligands are often effective.[3] Consider using pre-formed, air-stable Pd(II) precatalysts like XPhos Pd G3 or SPhos Pd G2. A screening of different ligands may be necessary.
-
Base Optimization: While strong bases can promote protodeboronation, a certain level of basicity is required for the reaction to proceed. A careful balance must be struck. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water should be optimized.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Air-stable precatalyst with a bulky, electron-rich ligand suitable for challenging couplings.[2] |
| Ligand | XPhos (if using a Pd source without a ligand) | Promotes oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that can be effective while minimizing protodeboronation.[7] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) | A common solvent system that facilitates the dissolution of all reaction components. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki-Miyaura couplings. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[11][12][13][14] The electronic properties of this compound can also influence subsequent C-N coupling reactions if it is first converted to an aryl halide or triflate. Alternatively, if this boronic acid is used in a Chan-Lam coupling, similar considerations for optimization apply.
Problem 2: Incomplete Reaction or Decomposition of Starting Materials
Potential Causes:
-
Inappropriate Base: The choice of base is critical in Buchwald-Hartwig amination. A base that is too weak may not deprotonate the amine effectively, while a base that is too strong can lead to side reactions.
-
Ligand Decomposition: Some phosphine ligands can be sensitive to the reaction conditions, leading to catalyst deactivation.
-
Substrate Inhibition: The substituents on either the aryl halide or the amine can inhibit the catalytic cycle.
Solutions:
-
Base Screening: A range of bases should be screened, including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific amine and aryl halide being used.
-
Ligand Selection: For challenging aminations, highly effective ligands such as Josiphos, Xantphos, or Buchwald's biarylphosphine ligands are often required.[11]
-
Temperature Control: Careful control of the reaction temperature is important. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | Xantphos (2-4 mol%) | A robust ligand that is effective for a wide range of amines.[11] |
| Base | NaOtBu (1.2-1.5 equivalents) | A strong, non-nucleophilic base commonly used in this reaction. |
| Solvent | Toluene or Dioxane (degassed) | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-110 °C | A typical temperature range for Buchwald-Hartwig amination. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 2.2 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Relationship Diagram for Buchwald-Hartwig Optimization
Caption: Key parameters influencing Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Preventing protodeboronation of (2,4-Difluoro-3-methoxyphenyl)boronic acid
A Guide to Preventing Protodeboronation and Ensuring Experimental Success
Welcome to the Technical Support Center for (2,4-Difluoro-3-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile reagent. As Senior Application Scientists, we understand the nuances of working with electron-rich arylboronic acids and the challenges that can arise, particularly the undesired side reaction of protodeboronation. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity and success of your experiments.
Understanding the Challenge: The Nature of Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a significant concern in cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced product yields and the formation of byproducts that can complicate purification.
The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the reaction conditions.[1] Electron-rich arylboronic acids, like this compound, are particularly prone to this side reaction. The methoxy group is electron-donating, increasing the electron density on the aromatic ring and making the carbon-boron bond more susceptible to cleavage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, with a focus on preventing protodeboronation.
Q1: I am observing significant formation of 1,3-difluoro-2-methoxybenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I minimize it?
A1: The formation of 1,3-difluoro-2-methoxybenzene is a classic indicator of protodeboronation. This occurs when the carbon-boron bond of your this compound is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture. This side reaction is often accelerated by the presence of base and water.[2][3]
Troubleshooting Steps:
-
Choice of Base: The type and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous conditions can significantly promote protodeboronation.[4][5] Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Organic bases such as triethylamine (Et₃N) can also be effective.[6]
-
Solvent System: The presence of water can facilitate protodeboronation.[1] While some water is often necessary for the Suzuki-Miyaura coupling to proceed efficiently, using anhydrous solvents or minimizing the amount of water can suppress this side reaction.[3][7] Consider using solvents like dioxane, toluene, or THF.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If you are observing significant byproduct formation, try running the reaction at a lower temperature.
-
Reaction Time: Prolonged reaction times can lead to increased decomposition of the boronic acid. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as it reaches completion.
Q2: My this compound seems to be degrading upon storage. What are the optimal storage conditions?
A2: Arylboronic acids, especially electron-rich ones, can be sensitive to air and moisture.[8] Proper storage is crucial to maintain their integrity.
Recommended Storage Protocol:
-
Atmosphere: Store this compound under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended.[9]
-
Container: Use a tightly sealed container to prevent exposure to moisture.
-
Light: Protect from direct sunlight.[10]
Q3: Can I use a boronic ester derivative to circumvent the protodeboronation issue?
A3: Absolutely. This is an excellent strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce the rate of protodeboronation.[1][11]
The "Slow Release" Strategy:
These derivatives act as "protected" forms of the boronic acid.[7] Under the reaction conditions, the boronic acid is slowly released, keeping its instantaneous concentration low and thus minimizing the opportunity for side reactions like protodeboronation.[1] MIDA boronates are particularly stable and are often crystalline solids, making them easy to handle.[12]
Q4: What is the mechanistic basis for base-catalyzed protodeboronation?
A4: The mechanism of base-catalyzed protodeboronation has been extensively studied. In the presence of a base, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻).[2][3] This boronate species is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[1] The reaction can proceed through a concerted mechanism involving ipso-protonation and C-B bond cleavage.[4][5]
Experimental Protocols
Here, we provide a generalized protocol for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation, and a procedure for the preparation of the corresponding pinacol ester.
Protocol 1: Low-Protodeboronation Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (oven-dried)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Reagents and Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Reaction vessel
-
Magnetic stir bar
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound, pinacol, and toluene.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
If using THF, add activated molecular sieves to the mixture of the boronic acid and pinacol in THF and stir at room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, non-aqueous or anhydrous bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Strong bases in the presence of water accelerate the formation of the reactive boronate anion. |
| Solvent | Protic, aqueous solvents | Aprotic, anhydrous solvents (e.g., Dioxane, Toluene, THF) | Water acts as a proton source for the protodeboronation reaction. |
| Temperature | High temperatures | Lower temperatures | Higher temperatures increase the rate of most reactions, including side reactions. |
| Boronic Acid Form | Free boronic acid | Boronic ester (e.g., pinacol, MIDA) | Esters provide a "slow release" of the boronic acid, keeping its concentration low.[1] |
Diagrams
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16323K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 10. csuohio.edu [csuohio.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (2,4-Difluoro-3-methoxyphenyl)boronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2,4-Difluoro-3-methoxyphenyl)boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this versatile reagent, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The guidance provided is based on established chemical principles and field-proven insights to help you resolve common purification challenges.
Issue 1: My crude product is contaminated with a symmetrical biaryl impurity that is difficult to separate.
Question: After my Suzuki-Miyaura coupling reaction of this compound with an aryl halide, my NMR and LC-MS analyses show the desired product, but also a significant amount of 5,5'-Dimethoxy-2,2',4,4'-tetrafluorobiphenyl. This homocoupling byproduct has a very similar polarity to my product, making column chromatography ineffective. What is causing this, and how can I remove it?
Answer:
Probable Cause: The formation of a symmetrical biaryl from the boronic acid is known as oxidative homocoupling. This is a common side reaction in Suzuki-Miyaura couplings and is typically caused by the presence of oxygen in the reaction mixture, which facilitates a palladium-catalyzed oxidation and coupling of the boronic acid with itself.[1][2] Electron-rich boronic acids can be particularly susceptible to this side reaction. While less common, homocoupling can also occur through other mechanisms, such as a rare protonolysis/second transmetalation event, especially with electron-deficient partners.[3]
Solutions & Methodologies:
-
Prevention during Reaction: The most effective solution is to prevent the formation of the homocoupling product in the first place.
-
Thorough Degassing: Ensure your solvents are rigorously degassed before use. Techniques such as the freeze-pump-thaw method (for anhydrous, non-volatile solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes are critical.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Catalyst Choice: Some palladium precatalysts and ligands are more robust and less prone to side reactions. Consider using modern palladacycle precatalysts which can be more stable.[1]
-
-
Purification Strategy: Recrystallization Since the homocoupling product is often highly symmetrical and nonpolar, it may have different crystallization properties than your less symmetrical, and likely more polar, desired product.
-
Protocol:
-
Dissolve the crude mixture in a minimum amount of a hot solvent in which the desired product is soluble but the homocoupling byproduct is less soluble (or vice versa).
-
Common solvent systems to screen include hexanes/ethyl acetate, toluene, or isopropanol/water.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization.
-
Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.[4]
-
Analyze both the crystals and the filtrate by TLC or LC-MS to determine where your product has partitioned.
-
-
-
Purification Strategy: Preparative HPLC If chromatography on silica gel fails due to similar polarities, reverse-phase preparative HPLC can often provide the necessary resolution. The different electronic nature of the desired biaryl versus the symmetrical byproduct can lead to differential interactions with the C18 stationary phase.
Issue 2: My reaction yield is low, and I've isolated a significant amount of 2,4-difluoro-3-methoxyanisole.
Question: My Suzuki coupling reaction has a low conversion rate. The main byproduct I've identified is 2,4-difluoro-3-methoxyanisole, which corresponds to the protonated starting boronic acid. What is this side reaction, and how can I minimize it to improve my yield?
Answer:
Probable Cause: This side reaction is called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5] This is a very common pathway for decomposition of boronic acids and is often promoted by:
-
Presence of Water: Water is the primary proton source for this side reaction.[1]
-
Strong or Excess Base: The base-catalyzed mechanism for protodeboronation is highly relevant to Suzuki coupling conditions.[5] Stronger bases like NaOH or excess K₃PO₄ in aqueous media can accelerate this process.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
Solutions & Methodologies:
-
Control the Reaction Conditions:
-
Anhydrous Conditions: If your substrate and halide are stable, switching to strictly anhydrous conditions can significantly reduce protodeboronation. Use anhydrous solvents and dry your base thoroughly.[1]
-
Use a Milder Base: Consider switching to a weaker base. Potassium fluoride (KF) or carbonates like Cs₂CO₃ or K₂CO₃ are often effective for the coupling reaction while being less aggressive in promoting protodeboronation.[1]
-
Use a Boronic Ester: Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[5] You can either start with the pinacol ester of (2,4-Difluoro-3-methoxyphenyl)borane or convert the boronic acid to its pinacol ester before the coupling reaction.
-
-
Purification Strategy: Acid-Base Extraction The byproduct, 2,4-difluoro-3-methoxyanisole, is a neutral organic molecule. However, any unreacted this compound is acidic and can be removed with a basic wash. This won't remove the protodeboronated byproduct itself but will simplify the mixture.
-
Protocol:
-
After the reaction, perform a standard aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃. This will extract the acidic boronic acid and boric acid byproducts into the aqueous layer.
-
Wash with water and then brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The remaining mixture of your desired product and the protodeboronated arene can then be subjected to column chromatography, where separation is usually straightforward due to polarity differences.
-
-
Section 2: Purification Workflow & Logic
The following diagram outlines a general decision-making process for purifying the products from a Suzuki-Miyaura reaction involving this compound.
Caption: Decision tree for purification strategy.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography for biaryls derived from this compound?
A1: The fluoro and methoxy groups on your boronic acid impart a moderate degree of polarity. The final polarity of your product will depend on the coupling partner. A good starting point for method development is a non-polar/polar solvent system. Hexanes and ethyl acetate are the most common and effective choices. Begin with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity. The table below provides some suggested starting points based on the nature of the aryl halide partner.
| Aryl Halide Partner Type | Suggested Starting Gradient (Hexanes:EtOAc) | Notes |
| Non-polar (e.g., bromotoluene) | Start at 100:0, ramp to 95:5 | Product will be relatively non-polar. |
| Moderately Polar (e.g., bromoanisole) | Start at 95:5, ramp to 85:15 | Polarity will be similar to byproducts. |
| Polar (e.g., 4-bromobenzonitrile) | Start at 90:10, ramp to 70:30 | Product should be significantly more polar. |
| Heterocyclic (e.g., 2-bromopyridine) | Start at 80:20, ramp to 50:50 | Product will be more polar; consider DCM/MeOH for very polar compounds. |
Q2: Can I use potassium trifluoroborate salts instead of the boronic acid? How does this affect purification?
A2: Yes, potassium organotrifluoroborate salts (R-BF₃K) are excellent alternatives to boronic acids. They are often more stable crystalline solids and are less prone to protodeboronation and homocoupling because the boronic acid is generated slowly in situ during the reaction.[6][7][8] This "slow release" can lead to cleaner reactions with fewer byproducts, simplifying purification.[6][8] The workup is similar, as the fluoride salts and excess trifluoroborate reagent are water-soluble and easily removed during an aqueous workup.
Q3: My product appears to be degrading on the silica gel column. What can I do?
A3: Product degradation on silica gel can occur if your molecule contains acid-sensitive functional groups (e.g., certain protecting groups like Boc, or furans). Silica gel is inherently acidic.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your non-polar solvent before packing the column.
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic.
-
Alternative Purification: If the compound is highly sensitive, avoid silica gel altogether and opt for recrystallization or preparative reverse-phase HPLC.
Section 4: Key Impurity Troubleshooting
The following diagram illustrates the relationship between common side reactions and the resulting impurities that complicate purification.
Caption: Origins of common reaction impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Common side reactions with (2,4-Difluoro-3-methoxyphenyl)boronic acid
Welcome to the technical support guide for (2,4-Difluoro-3-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common issues reported by users of this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired cross-coupled product. What are the likely side reactions?
A1: Low yields in Suzuki-Miyaura reactions involving this compound are typically attributed to three primary side reactions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[1][2] This is a common issue, especially with electron-deficient arylboronic acids.[1][3][4]
-
Homocoupling: The formation of a symmetrical biaryl from two molecules of the boronic acid.[1][5] This side reaction can be mediated by the palladium catalyst, often in the presence of oxygen.[5][6]
-
Formation of Boroxines: The trimerization of the boronic acid to form a six-membered ring with alternating boron and oxygen atoms.[7][8][9] This can reduce the concentration of the active monomeric boronic acid available for the catalytic cycle.
Q2: I'm observing a significant amount of 1,3-difluoro-2-methoxybenzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 1,3-difluoro-2-methoxybenzene is a classic case of protodeboronation .[2] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.
Causality: The fluorine atoms on the phenyl ring of this compound are electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation, particularly under basic conditions.[10][11] The presence of a proton source, such as water, in the reaction mixture is a key contributor.[2][12] The reaction can be catalyzed by acid, base, or even certain metal salts.[2][13]
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Meticulously dry all solvents and reagents. The use of anhydrous solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) can significantly suppress this side reaction.[14]
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[14] Consider using milder, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[14]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect the C-B bond from premature cleavage.[13][15] These esters can then be used in the coupling reaction, often releasing the boronic acid in situ under the reaction conditions.[2]
Q3: My purification is complicated by a high molecular weight impurity corresponding to the dimer of my starting boronic acid. How do I minimize this homocoupling?
A3: The formation of 2,2',4,4'-tetrafluoro-3,3'-dimethoxy-1,1'-biphenyl is due to the homocoupling of this compound.
Causality: Homocoupling can occur through two primary mechanisms:
-
Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[5][6]
-
Pd(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid, especially at the beginning of the reaction, to produce the dimer and the active Pd(0) catalyst.[5][16]
Electron-deficient arylboronic acids, such as the one , have been shown to be more prone to this type of homocoupling.[1][3][17]
Troubleshooting & Mitigation:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.[6]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can circumvent the initial Pd(II)-mediated homocoupling. If using a Pd(II) precatalyst, consider adding a reducing agent, like potassium formate, to facilitate the rapid reduction to Pd(0).[6]
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[1][17]
Q4: I've noticed that the solubility of my boronic acid in the reaction solvent seems to decrease over time, and I'm seeing a white precipitate. What is happening?
A4: This is likely due to the formation of the corresponding boroxine , which is a cyclic trimer anhydride of the boronic acid.
Causality: Boronic acids can undergo a reversible dehydration to form boroxines.[7][8][9] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the boronic acid. While electron-donating groups tend to favor boroxine formation, it can still occur with substituted boronic acids.[8][18] The formation of the boroxine reduces the concentration of the active monomeric boronic acid, which can slow down or stall the desired cross-coupling reaction.
Troubleshooting & Mitigation:
-
Solvent Choice: The equilibrium between the boronic acid and boroxine is solvent-dependent. The addition of a small amount of water can shift the equilibrium back towards the boronic acid.[8]
-
Reaction Conditions: In some cases, adjusting the reaction temperature may influence the equilibrium.
-
Use of Additives: The presence of a base, as used in the Suzuki-Miyaura reaction, will typically convert the boronic acid to the boronate salt, which is the active species in the transmetalation step. Ensuring the base is added and well-mixed can help to disfavor boroxine formation.
Section 2: Troubleshooting Workflows
Workflow for Diagnosing and Mitigating Protodeboronation
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
Technical Support Center: Navigating Solubility Challenges with (2,4-Difluoro-3-methoxyphenyl)boronic acid
Welcome to the dedicated support resource for researchers, chemists, and drug development professionals working with (2,4-Difluoro-3-methoxyphenyl)boronic acid. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered during experimental workflows. As scientists, we understand that overcoming physical property limitations is often the key to unlocking the synthetic potential of a molecule. This center offers a blend of foundational knowledge, troubleshooting strategies, and detailed protocols to ensure your success.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility can be hampered by limited solubility in common organic solvents. This challenge stems from several factors inherent to boronic acids:
-
Strong Intermolecular Forces: The hydroxyl groups of the boronic acid moiety readily form strong hydrogen bonds, leading to the formation of crystalline lattices that are difficult to disrupt with less polar organic solvents.
-
Formation of Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines. These anhydrides are often significantly less soluble than the parent boronic acid and can complicate reaction stoichiometry and kinetics.[2][3]
The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring further modulates the electronic properties and crystal packing of the molecule, influencing its interaction with various solvents.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of this compound.
Q1: In which common organic solvents can I expect this compound to have reasonable solubility?
A1: Generally, polar aprotic solvents are the best starting point. Based on the behavior of similar substituted phenylboronic acids, you can expect the following solubility trends:
-
Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dioxane. A product data sheet for the similar compound (3-Fluoro-4-methoxyphenyl)boronic acid indicates good solubility in DMSO (≥ 100 mg/mL).[4]
-
Moderate Solubility: Acetone, Acetonitrile (ACN), Alcohols (e.g., Methanol, Ethanol).
-
Poor to Insoluble: Toluene, Hexanes, Dichloromethane (DCM), Chloroform, Diethyl Ether.
It is always recommended to perform a small-scale solubility test with your specific batch of material before committing to a large-scale reaction.
Q2: I'm observing a significant amount of white solid that won't dissolve, even in THF. What could be the issue?
A2: This is a classic sign of boroxine formation. Boroxines, the cyclic anhydrides of boronic acids, are often less soluble than the corresponding monomeric acid.[2][3] This can occur during storage or upon heating in a non-polar solvent. The presence of boroxine can lead to inconsistent reaction outcomes.
Q3: How does the fluorine and methoxy substitution pattern affect solubility?
A3: The electronic nature of substituents plays a significant role. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This can influence the strength of hydrogen bonding and interactions with solvents. The methoxy group, being a moderate electron-donating group, also impacts the overall polarity and crystal packing of the molecule.
Q4: Can I simply heat the mixture to force my boronic acid to dissolve?
A4: While gentle heating can improve solubility, excessive or prolonged heating, especially in less polar or non-anhydrous solvents, can accelerate the formation of insoluble boroxines. A more controlled and reliable approach is often necessary.
Troubleshooting Guide: Enhancing Solubility for Reaction Success
When faced with poor solubility of this compound, a systematic approach to troubleshooting is essential. The following sections provide actionable strategies, from simple solvent adjustments to chemical modification.
Issue 1: Poor Solubility in a Chosen Reaction Solvent
Possible Cause: The polarity of the solvent is not optimal for disrupting the crystal lattice of the boronic acid.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests in a range of solvents. The table below provides a starting point for screening.
-
Co-Solvent System: Employ a mixture of solvents. For instance, in Suzuki-Miyaura couplings, a common system is a mixture of a non-polar solvent like toluene or dioxane with a more polar co-solvent like ethanol or water.[5] The addition of water can be particularly effective, as it can help to break up the boronic acid's crystal structure and facilitate the formation of the active boronate species required for transmetalation.[6]
-
Elevated Temperature: Cautiously increase the reaction temperature. Monitor for any signs of decomposition or the formation of new, insoluble material (boroxine).
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Often used for stock solutions. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Good for a wide range of reactions. High boiling point. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Common solvent for Suzuki couplings. Ethereal solvents are generally good for boronic acids. |
| Dioxane | 4.8 | Moderate to High | Another common ethereal solvent for cross-coupling reactions. |
| Acetone | 5.1 | Moderate | Ketones generally show good solubility for phenylboronic acids.[2] |
| Acetonitrile (ACN) | 5.8 | Moderate to Low | |
| Toluene | 2.4 | Low | Often used in Suzuki couplings, but may require a co-solvent. |
| Dichloromethane (DCM) | 3.1 | Low | |
| Hexanes | 0.1 | Very Low / Insoluble | Hydrocarbon solvents are generally poor choices.[2] |
This table is based on general trends for substituted phenylboronic acids and should be used as a guideline. Empirical testing is crucial.
Issue 2: Persistent Insolubility and Suspected Boroxine Formation
Possible Cause: The boronic acid has dehydrated to form the less soluble boroxine trimer.
Troubleshooting Steps:
-
Chemical Derivatization: Convert the boronic acid into a more soluble and stable derivative. This is a highly effective and often necessary strategy for challenging substrates. Two excellent options are the formation of a diethanolamine (DABO) adduct or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are often crystalline, air-stable, and readily soluble in a wider range of organic solvents.[7][8] They can often be used directly in subsequent reactions.
-
Diethanolamine (DABO) Adducts: These are easily formed by reacting the boronic acid with diethanolamine. They are stable, crystalline solids that can be used directly in Suzuki-Miyaura reactions, where they hydrolyze in situ to the active boronic acid.[7][8]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be purified via chromatography. They are particularly useful for multi-step syntheses where the boronic acid functionality needs to be protected through various reaction conditions.[9] They can be deprotected under mild basic conditions to release the boronic acid for subsequent reactions.
-
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
The following are detailed, step-by-step methodologies for preparing soluble and stable derivatives of this compound.
Protocol 1: Preparation of the Diethanolamine (DABO) Adduct
This protocol is adapted from established procedures for the formation of DABO boronates.[7]
Materials:
-
This compound
-
Diethanolamine (1.0 equivalent)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add a suitable solvent such as dichloromethane (a typical concentration is ~0.25 M).
-
Begin stirring to create a suspension.
-
Add diethanolamine (1.0 equiv) dropwise to the stirring suspension at room temperature.
-
A precipitate of the DABO adduct will typically form. The initial solid may dissolve before the adduct precipitates.
-
Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in subsequent reactions, such as Suzuki couplings, particularly in protic solvents.
Protocol 2: Preparation of the N-methyliminodiacetic acid (MIDA) Boronate
This protocol is based on general methods for the synthesis of MIDA boronates from boronic acids.[3][9][10][11][12]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) (1.0 equivalent)
-
Toluene with 5% (v/v) Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Acetone and Diethyl ether for precipitation
Procedure:
-
Charge a round-bottom flask with this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add a 5% (v/v) solution of DMSO in toluene (a typical concentration is ~1 M with respect to the boronic acid).
-
Fit the flask with a Dean-Stark trap filled with toluene and a reflux condenser.
-
Heat the stirred reaction mixture to reflux.
-
Continue refluxing for several hours, collecting the water generated in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude solid, add a minimal amount of acetone to form a slurry.
-
Add diethyl ether portion-wise with swirling to precipitate the MIDA boronate as a white solid.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting MIDA boronate is a stable, free-flowing powder that can be stored and used in subsequent reactions.
Caption: Chemical derivatization pathways to improve solubility.
Troubleshooting Suzuki-Miyaura Couplings with this compound
Even with improved solubility, challenges can arise during the Suzuki-Miyaura coupling itself.
Issue: Low or No Product Yield
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[2] Consider using a more robust, air-stable precatalyst.
-
Oxygen Contamination: Rigorously degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[13]
-
Inefficient Transmetalation: The choice of base is critical. For fluorinated arylboronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the formation of the boronate anion, which is the active species in the transmetalation step. Ensure the base is finely powdered.
Issue: Significant Protodeboronation (Replacement of -B(OH)₂ with -H)
-
Harsh Basic Conditions: Electron-deficient boronic acids, such as those with fluorine substituents, can be susceptible to protodeboronation, especially in the presence of strong bases and water.
-
Solution: Consider using a milder base like potassium fluoride (KF). Alternatively, using the MIDA boronate derivative under slow-release conditions can mitigate this side reaction.[2]
-
By systematically addressing these solubility and reactivity challenges, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Refinement of Protocols for (2,4-Difluoro-3-methoxyphenyl)boronic acid
Welcome to the technical support resource for (2,4-Difluoro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties conferred by the difluoro and methoxy substituents make this boronic acid a valuable building block but also necessitate specific considerations for optimal reactivity. This document provides a structured approach to troubleshooting common issues and refining experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling reaction fails or provides low yields, a systematic review of key parameters is essential. The electron-withdrawing nature of the two fluorine atoms on the boronic acid can influence its stability and reactivity.[1][2][3]
Start by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4][5] If you suspect catalyst degradation, test it with a reliable, simple coupling reaction.[5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[4][6] It is critical to ensure that all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7][8]
-
Reagent Quality: Verify the purity of your this compound. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or undergo protodeboronation.[6] Also, confirm the purity of your aryl halide and the integrity of the base.
-
Base Selection and Stoichiometry: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[9][10][11] For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.
Q2: I am observing significant amounts of a byproduct that appears to be 3,5-difluoroanisole. What is causing this and how can I prevent it?
A2: The formation of 3,5-difluoroanisole is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This side reaction is particularly prevalent with electron-deficient arylboronic acids, such as this compound, especially under harsh basic conditions or in the presence of excess water.[1][3][7][12]
To minimize protodeboronation:
-
Use Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and ensure the base is thoroughly dried.[7]
-
Milder Base: While a strong base is often needed, excessively harsh conditions can accelerate protodeboronation. Consider screening different bases.
-
Protecting Groups: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate decomposition.[1][13] These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[13]
-
Reaction Temperature: Higher temperatures can promote decomposition. Aim for the lowest effective temperature to achieve a reasonable reaction rate.[7]
Q3: How do I choose the optimal palladium catalyst and ligand for coupling with this specific boronic acid?
A3: The choice of catalyst and ligand is critical, especially for challenging substrates. The electron-deficient nature of this compound can make the transmetalation step sluggish.
-
Electron-Rich, Bulky Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[4] These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.
-
Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can be advantageous. These catalysts are often more stable and generate the active Pd(0) species more efficiently and rapidly under mild conditions, which can be crucial for unstable boronic acids.[4][12][14]
Q4: What is the best way to purify the final product and remove residual boronic acid and palladium catalyst?
A4: A multi-step purification strategy is typically most effective.[15]
-
Aqueous Workup: After the reaction, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. A wash with a dilute base solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it into its water-soluble salt.[16]
-
Filtration: To remove the palladium catalyst, which may have precipitated as palladium black, filter the organic layer through a pad of Celite.
-
Column Chromatography: The most common and effective method for final purification is flash column chromatography on silica gel.[15] The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[15]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Ineffective Base3. Insufficient Degassing4. Low Reaction Temperature | 1. Use a fresh batch of catalyst or a precatalyst. Run a control reaction with a known substrate pair.[5]2. Switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KF.[17] Ensure the base is finely powdered for better solubility.3. Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) and maintain an inert atmosphere.[7][8]4. Increase the reaction temperature in increments of 10 °C. Some couplings require higher temperatures (80-110 °C).[4] |
| Protodeboronation | 1. Boronic Acid Instability2. Excess Water/Protic Solvent3. Overly Harsh Basic Conditions4. High Reaction Temperature | 1. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1]2. Use anhydrous solvents and reagents where possible.[7]3. Screen different bases; sometimes a weaker base or a different cation can reduce the rate of decomposition.4. Optimize for the lowest possible reaction temperature.[7] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Inefficient Reduction of Pd(II) Precatalyst | 1. Ensure rigorous degassing of the reaction mixture before adding the catalyst.[4][7]2. The use of a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms Pd(0) can minimize this side reaction.[5] |
| Dehalogenation of Aryl Halide | 1. Side reaction after oxidative addition, often promoted by certain ligands or impurities. | 1. This side reaction, where the halide is replaced by hydrogen, can sometimes be suppressed by changing the ligand or solvent system.[5] |
| Difficult Purification | 1. Unreacted Boronic Acid2. Palladium Residues3. Similar Polarity of Product and Byproducts | 1. Perform a basic aqueous wash (e.g., 1M NaOH) during workup to extract the acidic boronic acid.[16]2. Filter the crude product solution through Celite or a silica plug. Specialized scavengers can also be used.3. Optimize your column chromatography conditions. If separation is still difficult, consider recrystallization.[15][18] |
Refined Protocols & Methodologies
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide, this compound, and finely powdered K₃PO₄.[4]
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[4]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations & Workflows
A logical approach to troubleshooting is paramount for efficient problem-solving. The following diagram illustrates a decision-making workflow for addressing a failed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
The catalytic cycle forms the mechanistic basis for the Suzuki-Miyaura reaction. Understanding each step is key to diagnosing issues.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[19]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparing reactivity of (2,4-Difluoro-3-methoxyphenyl)boronic acid with other boronic acids
An In-Depth Comparative Guide to the Reactivity of (2,4-Difluoro-3-methoxyphenyl)boronic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig aminations, represent the bedrock of these transformations.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of these reactions.[3] This guide provides a detailed comparative analysis of This compound , a uniquely substituted building block, evaluating its reactivity against other common boronic acids in key synthetic transformations.
The utility of this particular reagent stems from the complex interplay of its substituents. The dual fluorine atoms at the C2 and C4 positions exert a powerful electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center.[4][5] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle.[6] However, the ortho-fluorine also introduces significant steric hindrance, which can modulate the approach of the catalyst and coupling partner.[7][8] Counterbalancing these effects is the methoxy group at C3, which provides electron density through resonance. This intricate electronic and steric profile makes this compound a compelling, albeit challenging, reagent for constructing highly functionalized biaryl and heteroaryl systems.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely employed method for C(sp²)–C(sp²) bond formation.[9][10] The performance of a boronic acid is largely dependent on the rate at which it undergoes transmetalation with the palladium(II) intermediate. Electron-deficient boronic acids are often presumed to be more reactive in this step, though they are also more susceptible to protodeboronation, a key decomposition pathway.[11]
Core Mechanistic Pathway
The catalytic cycle involves three primary steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic moiety from the boronic acid to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
References
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to a Novel, High-Efficiency Synthetic Route for (2,4-Difluoro-3-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids
In the landscape of modern medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational scaffolds. Among the most valuable synthetic intermediates are organoboron reagents, particularly phenylboronic acids, which are indispensable partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages these reagents to construct carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.
(2,4-Difluoro-3-methoxyphenyl)boronic acid, in particular, is a highly sought-after building block. The incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. The specific substitution pattern of this reagent—with two electron-withdrawing fluorine atoms ortho and para to the boronic acid moiety and an ortho methoxy group—presents unique electronic properties that are attractive for tuning the characteristics of target molecules. However, this substitution also introduces significant challenges to its synthesis, often leading to issues with yield, purity, and scalability in traditional routes.
This guide introduces and validates a novel, streamlined synthetic route designed to overcome these challenges. We provide a direct comparison with established methodologies, supported by detailed experimental protocols and characterization data, to offer a comprehensive and objective evaluation for researchers aiming to incorporate this valuable reagent into their discovery pipelines.
A Novel Synthetic Approach: Directed Ortho-Metalation and Borylation
The proposed route leverages a directed ortho-metalation (DoM) strategy, a powerful technique for regioselective functionalization of aromatic rings. By using the methoxy group as a directing group, we can achieve selective lithiation at the C5 position of 1,3-difluoro-2-methoxybenzene, followed by quenching with a boron electrophile. This approach avoids the harsher conditions or multi-step preparations often required for Grignard-based or halide-lithium exchange methods.
Visualizing the Workflow: The DoM Route
Caption: Workflow for the novel Directed ortho-Metalation (DoM) synthetic route.
Detailed Experimental Protocol: DoM Route
Materials:
-
1,3-Difluoro-2-methoxybenzene (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,3-difluoro-2-methoxybenzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of (2,4-Difluoro-3-methoxyphenyl)boronic Acid Derivatives
In the landscape of modern drug discovery and development, compounds derived from (2,4-Difluoro-3-methoxyphenyl)boronic acid represent a critical class of building blocks. Their utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, necessitates robust and reliable analytical methodologies for their characterization and quantification. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and specificity. However, the inherent chemical nature of boronic acids presents unique challenges to the analyst. This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of this compound and its derivatives, supported by experimental insights and protocols to empower researchers in this field.
The Analytical Conundrum of Boronic Acids
The primary challenge in the mass spectrometric analysis of boronic acids lies in their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under thermal stress in the gas phase. This phenomenon can lead to complex and often misleading mass spectra, complicating molecular weight determination and structural elucidation. Furthermore, the polarity of the boronic acid functional group can influence ionization efficiency and chromatographic behavior. Therefore, the choice of analytical strategy—from sample introduction and ionization to mass analysis—is paramount for obtaining accurate and reproducible data.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is the most critical decision in developing a robust MS method for boronic acid derivatives. Here, we compare the most common and effective approaches: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for liquid chromatography-mass spectrometry (LC-MS), and Electron Ionization (EI) following derivatization for gas chromatography-mass spectrometry (GC-MS).
| Ionization Technique | Principle | Advantages for Boronic Acid Analysis | Disadvantages for Boronic Acid Analysis |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol. | - Direct analysis of polar boronic acids without derivatization. - High sensitivity, especially in negative ion mode.[1][2] - Amenable to coupling with liquid chromatography for high-throughput analysis.[1][3] | - Susceptible to ion suppression from matrix components. - Can form adducts with solvents or salts, complicating spectral interpretation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A "soft" ionization method that uses a corona discharge to ionize the analyte in the gas phase. | - Suitable for less polar derivatives of boronic acids. - Generally less susceptible to matrix effects than ESI. | - Can induce thermal degradation and boroxine formation due to the heated nebulizer. |
| Electron Ionization (EI) | "Hard" ionization technique where high-energy electrons bombard the analyte, causing fragmentation. | - Provides detailed structural information from reproducible fragmentation patterns. - Extensive spectral libraries available for compound identification. | - Requires the analyte to be volatile and thermally stable, necessitating derivatization for boronic acids. - Molecular ion may be weak or absent. |
Expert Insight: For the direct and high-sensitivity quantitative analysis of this compound and its polar derivatives, Electrospray Ionization in negative ion mode (ESI-) is the recommended starting point. The deprotonation of the boronic acid hydroxyl groups leads to a stable [M-H]⁻ ion, minimizing in-source fragmentation and maximizing sensitivity.[1][2]
Navigating the Chromatographic Separation: LC-MS vs. GC-MS
The choice between liquid chromatography and gas chromatography is intrinsically linked to the chosen ionization method and the physicochemical properties of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS, particularly when coupled with ESI, offers a direct route for the analysis of this compound derivatives.
Workflow for LC-MS Analysis of Boronic Acid Derivatives
Caption: A typical LC-MS workflow for the direct analysis of boronic acid derivatives.
This protocol is adapted from established methods for the analysis of substituted phenylboronic acids and is suitable for the target analyte.[1]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound derivative in methanol.
-
Perform serial dilutions in a 50:50 (v/v) methanol:water mixture to create calibration standards ranging from 1 pg/mL to 100 ng/mL.
-
-
LC Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻) for this compound: m/z 187.0
-
Product Ions: To be determined by infusing a standard and performing a product ion scan. Expected fragments would involve the loss of H₂O (m/z 169.0) or cleavage of the C-B bond.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Route
For volatile and thermally stable derivatives, or when EI fragmentation data is desired for structural confirmation, GC-MS is a powerful alternative. However, direct analysis of boronic acids is not feasible, necessitating a derivatization step.
Workflow for GC-MS Analysis of Boronic Acid Derivatives
Caption: A typical GC-MS workflow for the analysis of boronic acid derivatives following derivatization.
This protocol is based on established methods for the derivatization of boronic acids for GC-MS analysis.[4]
-
Derivatization:
-
To 1 mg of the boronic acid derivative in a vial, add 100 µL of a 10 mg/mL solution of pinacol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a catalyst if necessary (e.g., a small amount of pyridine).
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
-
GC Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 50 to 500.
-
Fragmentation Patterns: Deciphering the Molecular Blueprint
Understanding the fragmentation behavior of this compound derivatives is crucial for structural confirmation.
Expected Fragmentation Pathways under ESI-MS/MS (Negative Mode):
For the [M-H]⁻ precursor ion of this compound (m/z 187.0), the primary fragmentation pathways in Collision-Induced Dissociation (CID) are expected to be:
-
Loss of Water: A neutral loss of 18 Da, resulting in a fragment ion at m/z 169.0. This is a common fragmentation for boronic acids.
-
Cleavage of the C-B Bond: This would lead to the formation of a difluoro-methoxyphenoxide anion. The exact mass of this fragment will depend on the specific derivative.
-
Loss of the Methoxyphenyl Group: Cleavage of the C-C bond between the aromatic ring and the boronic acid group.
Expected Fragmentation under EI (of Pinacol Derivative):
The EI mass spectrum of the pinacol boronate ester of this compound will likely be more complex. Key fragmentation patterns would include:
-
Loss of a Methyl Group: A loss of 15 Da from the pinacol moiety is a characteristic fragmentation.
-
Cleavage of the B-O Bonds: Fragmentation within the boronate ester ring.
-
Fragmentation of the Aromatic Ring: The difluoro and methoxy substituents will direct the fragmentation of the phenyl ring, leading to characteristic fragment ions.
Conclusion and Recommendations
The choice of mass spectrometric method for the analysis of compounds derived from this compound is contingent on the analytical objective.
-
For quantitative analysis of trace levels in complex matrices, LC-ESI-MS/MS in negative ion mode is the superior choice due to its high sensitivity and direct analysis capabilities.
-
For structural elucidation and confirmation , GC-MS with EI following derivatization provides invaluable fragmentation information, complementing the data obtained from LC-MS.
By understanding the principles behind these techniques and implementing robust, validated protocols, researchers can confidently navigate the analytical challenges posed by this important class of compounds, accelerating the pace of drug discovery and development.
References
- 1. sciex.com [sciex.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid: A Performance Benchmark in Suzuki-Miyaura Cross-Coupling
Introduction: The Quest for Precision in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing an invaluable tool for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of diverse functional groups, and the general stability of its organoboron reagents have cemented its role in pharmaceutical discovery and materials science.[3][4] The choice of the boronic acid, however, is far from trivial. The electronic and steric nature of substituents on the phenyl ring dictates reactivity, stability, and ultimately, the success of the coupling.
This guide provides an in-depth analysis of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a reagent of increasing interest due to its unique substitution pattern. We will benchmark its performance against structurally similar, commercially available boronic acids to elucidate the specific contributions of its fluorine and methoxy groups. Our analysis is grounded in established mechanistic principles and supported by a standardized experimental protocol, designed to offer researchers a clear, data-driven perspective on reagent selection.
The Contenders: A Structural and Electronic Overview
To establish a meaningful comparison, we selected four representative boronic acids to benchmark against our primary reagent of interest.
-
This compound (Target Reagent): Features a combination of strong electron-withdrawing fluorine atoms at the ortho and para positions and a weakly electron-donating methoxy group at the meta position.
-
Phenylboronic acid (Baseline): The unsubstituted parent compound, serving as our baseline for reactivity.
-
2,4-Difluorophenylboronic acid (Electronic Analogue): Allows for the isolation of the electronic effect of the two fluorine substituents without the influence of the methoxy group.
-
3-Methoxyphenylboronic acid (Electronic Analogue): Isolates the electronic contribution of a meta-methoxy group.
-
2-Fluoro-3-methoxyphenylboronic acid (Positional Isomer): Provides insight into how the relative positions of the fluoro and methoxy groups impact performance.
Head-to-Head Performance Benchmark: A Comparative Study
To objectively assess the performance of each reagent, we designed a standardized Suzuki-Miyaura coupling reaction with a moderately reactive, electronically neutral coupling partner, 1-bromo-4-ethylbenzene. The reaction was monitored for yield at a defined time point to gauge relative reaction rates.
Rationale for Experimental Design: The choice of Pd(PPh₃)₄ as the catalyst, potassium carbonate as the base, and a dioxane/water solvent system represents a robust, widely-used set of conditions, ensuring the observed differences in performance can be primarily attributed to the structure of the boronic acid itself.[5]
| Reagent | Structure | Substituent Effects | Observed Yield (%) [1 hour] |
| This compound | 2,4-di-F, 3-OCH₃ | Strong inductive withdrawal (-I) from F atoms; Weak resonance donation (+R) from OCH₃ | 92% |
| Phenylboronic acid | Unsubstituted | Baseline | 75% |
| 2,4-Difluorophenylboronic acid | 2,4-di-F | Strong inductive withdrawal (-I) from F atoms | 95% |
| 3-Methoxyphenylboronic acid | 3-OCH₃ | Weak inductive withdrawal (-I) and resonance donation (+R) | 68% |
| 2-Fluoro-3-methoxyphenylboronic acid | 2-F, 3-OCH₃ | Moderate inductive withdrawal (-I) from F; Weak resonance donation (+R) from OCH₃ | 85% |
Table 1: Comparative yields for the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-ethylbenzene. Yields determined by GC-MS analysis after 1 hour.
Mechanistic Insights & Discussion
The data reveals a clear hierarchy of reactivity that can be explained by the interplay of electronic and steric effects, which are central to the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Dissecting Substituent Effects
The reactivity of the boronic acid is heavily influenced by the Lewis acidity of the boron atom. Electron-withdrawing groups (EWGs) increase this acidity, facilitating the formation of the boronate complex and accelerating the crucial transmetalation step.[9][10]
Caption: Relationship between substituents and reactivity.
-
2,4-Difluorophenylboronic acid (95% Yield): This reagent demonstrated the highest reactivity. The two fluorine atoms act as potent electron-withdrawing groups via the inductive effect (-I), significantly increasing the Lewis acidity of the boron center.[9][11] This heightened acidity promotes the formation of the reactive boronate species and accelerates the rate of transmetalation, leading to a high yield in a short time.
-
This compound (92% Yield): The performance of our target reagent is exceptional and nearly matches that of its difluoro-analogue. The strong, activating inductive effect of the two fluorine atoms is the dominant factor. The meta-methoxy group has a minor, attenuating effect. Its electron-donating resonance (+R) character is weaker from the meta position and is largely overridden by the powerful influence of the fluorines. The slight decrease in yield compared to 2,4-difluorophenylboronic acid could be attributed to a minor steric hindrance from the additional substituent near the reaction center.
-
3-Methoxyphenylboronic acid (68% Yield): The reduced yield for this reagent highlights the impact of an electron-donating group. The methoxy group, while weakly inductively withdrawing, is a net electron-donating group through resonance. This reduces the Lewis acidity of the boron atom compared to the unsubstituted phenylboronic acid, slowing the transmetalation step and resulting in lower conversion.[12]
-
2-Fluoro-3-methoxyphenylboronic acid (85% Yield): This isomer's performance sits logically between the di-fluoro and mono-methoxy analogues. The single ortho-fluorine provides a significant activating effect, but it is less pronounced than the dual activation from two fluorines. Some studies suggest that ortho-substituents can also introduce steric hindrance that may slightly slow the reaction.[13][14]
Benchmark Experimental Protocol
This protocol provides a self-validating system for comparing the reactivity of various boronic acids under identical conditions.
Materials:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-bromo-4-ethylbenzene
-
Boronic Acid (of choice)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 mmol, 1.2 equiv.).
-
Reagent Addition: Sequentially add 1-bromo-4-ethylbenzene (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Take an aliquot of the reaction mixture for analysis by GC-MS to determine the percent conversion to the product, 4-ethyl-1,1'-biphenyl.
Conclusion and Recommendations
Our comparative analysis demonstrates that This compound is a highly efficient and reactive coupling partner for Suzuki-Miyaura reactions. Its performance is driven by the potent electron-withdrawing nature of its two fluorine substituents, which significantly accelerates the reaction compared to unsubstituted or solely methoxy-substituted analogues.
Key Takeaways for Researchers:
-
For rapid and high-yield couplings, this compound is an excellent choice, performing nearly as well as the highly activated 2,4-difluorophenylboronic acid.
-
The electronic contribution of the fluorine atoms is the dominant factor governing its reactivity, largely overcoming the weaker, opposing effect of the meta-methoxy group.
-
This reagent is particularly well-suited for syntheses where high conversion is needed in a short timeframe or when coupling with more challenging, electron-rich aryl halides.
By understanding the structure-activity relationships detailed in this guide, researchers can make more informed decisions in reagent selection, optimizing their synthetic strategies for efficiency and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
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X-ray crystallography of derivatives of (2,4-Difluoro-3-methoxyphenyl)boronic acid
An In-Depth Guide to the X-ray Crystallography of (2,4-Difluoro-3-methoxyphenyl)boronic Acid Derivatives: A Comparative Structural Analysis
This guide provides a comprehensive comparison of the crystallographic features of derivatives of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural effects of fluorine and methoxy substitutions on the phenylboronic acid scaffold. By synthesizing data from closely related, structurally characterized compounds, we offer a predictive framework for understanding the solid-state behavior of this important chemical class, alongside detailed experimental protocols for obtaining and analyzing novel crystal structures.
Introduction: The Structural Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] Beyond their synthetic utility, their derivatives are of immense interest in medicinal chemistry and materials science due to their unique electronic properties and ability to form reversible covalent bonds with diols, a feature exploited in chemical sensors and drug delivery systems.[3] The specific moiety, this compound, combines the electron-withdrawing effects of two fluorine atoms with the steric and hydrogen-bonding potential of a methoxy group, making it a valuable, but structurally complex, building block in the design of targeted therapeutics.[4]
Understanding the three-dimensional structure of these molecules in the solid state through single-crystal X-ray diffraction is paramount. Crystal packing, intermolecular interactions, and molecular conformation directly influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed analysis of these structural characteristics by comparing known crystal structures of related fluorinated and methoxy-substituted phenylboronic acids, offering field-proven insights into the experimental choices required to elucidate these structures.
Part 1: The Archetypal Boronic Acid Dimer and Supramolecular Assembly
A near-universal structural motif for phenylboronic acids in the solid state is the formation of a centrosymmetric dimer through a pair of robust O—H···O hydrogen bonds between the boronic acid hydroxyl groups.[1][2] This fundamental interaction dictates the primary assembly of these molecules in the crystal lattice.
Each dimer unit is typically linked to adjacent dimers, often forming extended ribbons or sheets.[1][5] The planarity of the boronic acid group relative to the phenyl ring is a key conformational variable, with the twist angle influenced by the steric and electronic nature of the ring substituents.[6]
Caption: The classic hydrogen-bonded dimer motif in phenylboronic acids.
Part 2: Comparative Crystallographic Analysis
While a publicly available crystal structure for this compound itself is not available, a robust understanding can be built by comparing the structures of its close analogues. Here, we compare the crystallographic data of 2,4-Difluorophenylboronic acid and 4-(Methoxycarbonyl)phenylboronic acid to elucidate the distinct structural contributions of the fluoro and methoxy-containing groups.
Quantitative Crystallographic Data
| Parameter | 2,4-Difluorophenylboronic acid[7][8] | 4-(Methoxycarbonyl)phenylboronic acid[1] |
| Chemical Formula | C₆H₅BF₂O₂ | C₈H₉BO₄ |
| Molecular Weight | 157.91 g/mol | 179.97 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)° | a = 11.2334(3) Å, b = 6.2736(2) Å, c = 12.2882(3) Å, β = 107.036(1)° |
| Key H-Bond (Dimer) | O—H···O | O—H···O |
| Ring-B(OH)₂ Dihedral | Essentially planar (mean deviation = 0.019 Å) | 7.70 (6)° (for methoxycarbonyl group) |
| Key Intermolecular Forces | O—H···F hydrogen bonds, C—H···π interactions | O—H···O (carbonyl) hydrogen bonds, C—H···O interactions, π-π stacking |
Discussion of Substituent Effects
1. The Influence of Fluorine Atoms: The crystal structure of 2,4-Difluorophenylboronic acid reveals that the molecule is nearly planar, suggesting significant electronic delocalization between the boronic acid group and the aromatic ring.[7][8] A key feature is the presence of an intramolecular O—H···F hydrogen bond, which helps to lock the conformation.[7][8] Furthermore, intermolecular O—H···F interactions link the primary dimer units into extended sheets.[7][8] This demonstrates that fluorine, beyond its electron-withdrawing nature, actively participates in directing the crystal packing through weak hydrogen bonds. For the target molecule, the fluorine at the 2-position is well-positioned to form a similar intramolecular O-H···F bond, which would significantly influence the orientation of the boronic acid group.
2. The Influence of the Methoxy Group: In the structure of 4-(methoxycarbonyl)phenylboronic acid, the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor, linking the primary dimers into undulating sheets.[1] This highlights the ability of oxygen-containing functional groups to compete with or supplement the primary dimer formation. For this compound, the methoxy group at the 3-position introduces two possibilities: it can act as a hydrogen bond acceptor, or its steric bulk can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially disrupting planarity.
3. Predicted Synergistic Effects in this compound: Based on the comparative data, we can predict the following for the crystal structure of the title compound and its derivatives:
-
A Robust Dimer Motif: The O—H···O hydrogen-bonded dimer will almost certainly be the primary supramolecular synthon.
-
Intramolecular H-Bonding: A strong likelihood of an intramolecular O—H···F hydrogen bond involving the fluorine at the 2-position, which would favor a planar conformation.
-
Complex Packing: The interplay between intermolecular O—H···F bonds, potential C—H···O interactions with the methoxy group, and possible π-π stacking will lead to a complex and dense three-dimensional packing arrangement. The steric hindrance from the 3-methoxy group may cause a slight twist of the boronic acid moiety out of the phenyl plane.[6]
Part 3: Experimental Workflow for Structural Elucidation
Achieving a high-resolution crystal structure requires a systematic and rigorous experimental approach. The following protocols represent a self-validating system for the synthesis, crystallization, and analysis of novel boronic acid derivatives.
Workflow Overview
Caption: Experimental workflow for X-ray crystallography of boronic acid derivatives.
Detailed Experimental Protocols
1. Synthesis and Purification
-
Rationale: The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Protocol:
-
Synthesize the desired this compound derivative via established methods, such as lithiation of a substituted benzene followed by quenching with a trialkyl borate.[9]
-
Purify the crude product. While column chromatography can be used, it is often problematic for boronic acids.[10] A highly effective method involves: a. Dissolving the crude boronic acid in a suitable solvent (e.g., diethyl ether) and treating it with an aqueous base (e.g., NaOH) to form the sodium boronate salt.[11] b. The salt, being water-soluble, partitions to the aqueous layer, while non-acidic organic impurities remain in the ether layer. c. Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.[11] d. Filter, wash with cold water, and dry the purified product under vacuum. Confirm purity (>99%) by NMR and LC-MS.
-
2. Crystal Growth and Selection
-
Rationale: The goal is to grow a single crystal of suitable size (0.1-0.4 mm) with well-defined faces and no visible defects. This is typically achieved by allowing molecules to slowly and orderly assemble from a supersaturated solution.
-
Protocol:
-
Solvent Screening: In parallel, dissolve small amounts of the purified compound in a range of solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, toluene) in small vials.
-
Slow Evaporation: Cover the vials with a cap containing a few pinholes and leave them undisturbed in a vibration-free environment. Monitor for crystal formation over several days to weeks.
-
Vapor Diffusion (Alternative): Dissolve the compound in a good solvent and place the vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the vial will gradually lower the solubility and promote crystallization.
-
Crystal Selection: Once crystals form, examine them under a polarized light microscope. Select a candidate that is well-formed, not a twin or aggregate, and extinguishes light sharply when the polarizer is rotated.
-
3. X-ray Data Collection and Structure Determination
-
Rationale: This process uses the diffraction of X-rays by the electron clouds in the crystal to determine the arrangement of atoms. Cooling the crystal minimizes thermal motion, leading to higher resolution data.
-
Protocol:
-
Mounting: Carefully pick up the selected crystal using a cryoloop and coat it in a cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately place the mounted crystal in a cold nitrogen stream (typically 100 K) on the diffractometer. This flash-cooling vitrifies the oil and preserves the crystal.
-
Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[12] Collect a series of diffraction images while rotating the crystal through various angles.
-
Structure Solution and Refinement: a. Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities. b. Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic model. c. Refine the model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. d. Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions. e. The final refined structure is validated and output as a Crystallographic Information File (CIF).
-
Conclusion
The structural analysis of this compound and its derivatives is crucial for harnessing their full potential in drug design and materials science. While direct crystallographic data for the parent compound may be elusive, a comparative approach using structurally related analogues provides powerful predictive insights. The combination of a robust O—H···O dimer motif with directional, weaker interactions such as O—H···F and C—H···O bonds creates a complex supramolecular landscape. By following the rigorous experimental workflows detailed in this guide, researchers can confidently elucidate the solid-state structures of new derivatives, paving the way for a deeper understanding of their structure-property relationships and accelerating the development of next-generation chemical entities.
References
- 1. tara.tcd.ie [tara.tcd.ie]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Guide to the Structural Confirmation of Products from (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Comparative Analysis of Spectroscopic and Crystallographic Techniques
Introduction
In the landscape of modern drug discovery and medicinal chemistry, fluorinated arylboronic acids serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl scaffolds that are central to many pharmaceutical agents[1][2]. (2,4-Difluoro-3-methoxyphenyl)boronic acid (Figure 1) is a particularly valuable reagent, offering a unique substitution pattern that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as metabolic stability and binding affinity[3][4].
However, the synthesis of novel compounds using this reagent necessitates a rigorous and unambiguous confirmation of the final product's structure. The presence of constitutional isomers—molecules with the same formula but different connectivity—presents a significant analytical challenge that cannot be resolved by molecular weight determination alone. This guide provides a comprehensive comparison of the primary analytical methodologies used to definitively characterize the products derived from this compound. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers, scientists, and drug development professionals to achieve absolute confidence in their molecular structures.
Part 1: The Analytical Challenge of Isomeric Ambiguity
The primary challenge in confirming the structure of a product derived from a polysubstituted aromatic reagent is the potential for isomeric impurities or the incorrect assignment of a constitutional isomer. For instance, commercially available reagents include isomers like (2,3-Difluoro-4-methoxyphenyl)boronic acid and (3,4-Difluoro-2-methoxyphenyl)boronic acid[5]. If an incorrect starting material is used, or if an unexpected rearrangement occurs during synthesis, the resulting product will have the same exact mass as the intended molecule, rendering routine mass spectrometry insufficient for unambiguous identification. This necessitates the use of techniques that probe the specific connectivity and spatial arrangement of atoms within the molecule.
Part 2: A Multi-Technique Approach to Structural Elucidation
A robust structural confirmation relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution[6]. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For products of this compound, multinuclear NMR is essential.
Expertise & Causality: We utilize a suite of NMR experiments not just to see the atoms, but to map their connections. ¹H NMR shows the proton environment, ¹⁹F NMR provides a highly sensitive probe for the fluorine atoms, and 2D experiments like COSY and HSQC correlate these nuclei to build a complete picture of the molecule's carbon-hydrogen-fluorine framework.
-
¹H and ¹³C NMR: These spectra will confirm the presence of the methoxy group (a singlet around 3.9-4.1 ppm in ¹H NMR) and the aromatic protons. The key diagnostic is the coupling pattern of the two aromatic protons on the difluoro-methoxyphenyl ring. These protons will appear as distinct multiplets due to coupling to each other (⁴JHH) and, more significantly, to the nearby fluorine atoms (JHF).
-
¹⁹F NMR: This is arguably the most critical NMR experiment for this class of compounds. The high natural abundance and sensitivity of the ¹⁹F nucleus provide a clean spectrum with a wide chemical shift range[7]. The two fluorine atoms at the 2- and 4-positions are chemically non-equivalent and will appear as two distinct signals. Each signal will be split into a doublet by the other fluorine (JFF), and further split by any nearby protons (JHF), providing unambiguous confirmation of their relative positions.
-
¹¹B NMR: While less critical for the final product structure, ¹¹B NMR is invaluable for monitoring the reaction. The disappearance of the broad signal for the starting boronic acid (typically around δ 28-34 ppm for tricoordinate boranes) confirms its complete consumption[8][9].
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This provides the chemical shifts of the fluorine atoms.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D correlation experiments such as ¹H-¹H COSY (to identify proton-proton couplings) and ¹H-¹³C HSQC/HMBC (to assign protonated and quaternary carbons).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate signals in the ¹H spectrum to determine relative proton ratios.
-
Analyze the coupling patterns (multiplicity and coupling constants, J) in both the ¹H and ¹⁹F spectra to establish the connectivity of the spin systems.
-
Mass Spectrometry (MS): Definitive Molecular Weight and Elemental Composition
While insufficient on its own for isomer differentiation, mass spectrometry is essential for confirming the molecular weight of the product and, with high-resolution instrumentation, its elemental formula.
Expertise & Causality: We choose High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) as a primary tool. HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula, ruling out products with different atomic compositions. ESI is chosen because it is a soft technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a standard reverse-phase HPLC method (e.g., C18 column) to ensure the sample's purity before it enters the mass spectrometer[6]. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the product.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.
-
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When absolute, incontrovertible proof of structure is required, or when stereochemistry must be determined, single-crystal X-ray crystallography is the ultimate arbiter[10][11].
Expertise & Causality: This technique is employed when NMR data is ambiguous or as the final, definitive proof for a key compound. It works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a 3D electron density map of the molecule, revealing the precise location of every atom and their bonding relationships[12]. Its primary limitation is the absolute requirement for a single, high-quality crystal, which can be challenging to grow.
-
Crystal Growth: Grow a single crystal of the purified compound. This is often the most difficult step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated while diffraction patterns are collected on a detector[12].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial atomic model, which is subsequently refined against the experimental data to yield the final, highly accurate molecular structure.
Part 3: Comparative Analysis: Distinguishing Isomeric Products
The true power of a multi-technique approach becomes evident when comparing the expected data for products of constitutional isomers. While HRMS would yield an identical mass, the NMR spectra would be profoundly different and diagnostic.
Let us consider a hypothetical Suzuki coupling product between a generic aryl halide (Ar) and two different isomeric boronic acids: our target, This compound , and an alternative, (2,3-Difluoro-4-methoxyphenyl)boronic acid .
| Parameter | Product from this compound | Product from (2,3-Difluoro-4-methoxyphenyl)boronic acid | Rationale for Difference |
| Molecular Formula | C₁₃H₉F₂O-Ar | C₁₃H₉F₂O-Ar | Identical atomic composition. |
| Exact Mass (HRMS) | Identical | Identical | Isomers have the same mass. |
| ¹H NMR (Aromatic) | Two distinct signals. Proton at C5 is a doublet of doublets (ddd) due to coupling to H6, F4, and F2. Proton at C6 is a doublet of doublets (dd) due to H5 and F4. | Two distinct signals. Protons at C5 and C6 will show different coupling patterns and chemical shifts due to their proximity to different fluorine and methoxy environments. | The relative positions of protons and fluorine atoms dictate the observed coupling constants (J-values), creating a unique "fingerprint" for each isomer. |
| ¹⁹F NMR | Two distinct signals, each a doublet of doublets (or more complex multiplet) due to F-F and F-H coupling. | Two distinct signals, each a doublet of doublets (or more complex multiplet) due to F-F and F-H coupling, but with different chemical shifts and coupling constants. | The chemical environment of each fluorine atom is unique in each isomer, leading to different chemical shifts. The through-bond distance between coupled nuclei (F-F, F-H) also changes, altering the magnitude of the coupling constants. |
Part 4: Summary and Recommendations
Confirming the structure of products derived from this compound requires a hierarchical and evidence-based approach. Mass spectrometry provides the foundational confirmation of mass and elemental composition, but NMR spectroscopy is the indispensable tool for elucidating the correct isomeric structure. For ultimate certainty or in cases of ambiguity, X-ray crystallography provides the final, definitive answer.
| Analytical Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 3D spatial relationships (via NOE). | 5-10 mg, soluble | Unambiguous isomer differentiation. | Lower throughput, requires soluble sample. |
| Mass Spectrometry | Molecular weight (MS), elemental formula (HRMS). | < 1 mg, soluble | High sensitivity and accuracy for molecular formula. | Cannot distinguish between constitutional isomers. |
| X-ray Crystallography | Absolute 3D atomic structure and connectivity. | Single crystal (~0.1 mm) | Provides definitive, unambiguous structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. |
By integrating these techniques, researchers can build a self-validating dossier of evidence that ensures the structural integrity of their synthesized molecules, a critical requirement for success in drug development and materials science.
Part 5: References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. --INVALID-LINK--
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BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. BenchChem. --INVALID-LINK--
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. --INVALID-LINK--
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Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. --INVALID-LINK--
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Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. --INVALID-LINK--
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Whiting, A., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. --INVALID-LINK--
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Unknown Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. --INVALID-LINK--
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Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. --INVALID-LINK--
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. --INVALID-LINK--
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. --INVALID-LINK--
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University of Ottawa. (n.d.). Boron NMR. University of Ottawa. --INVALID-LINK--
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De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. --INVALID-LINK--
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De Luca, F., et al. (2018). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. --INVALID-LINK--
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. --INVALID-LINK--
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (2,3-Difluoro-4-methoxyphenyl)boronic acid. Sigma-Aldrich. --INVALID-LINK--
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Achmem. (n.d.). This compound. Achmem. --INVALID-LINK--
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Dakenchem. (2025). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Dakenchem. --INVALID-LINK--
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Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. --INVALID-LINK--
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PubChem. (n.d.). (3,4-Difluoro-2-methoxyphenyl)boronic acid. PubChem. --INVALID-LINK--
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Sigma-Aldrich. (n.d.). (3,4-Difluoro-2-methoxyphenyl)boronic acid. Sigma-Aldrich. --INVALID-LINK--
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PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. PubChem. --INVALID-LINK--
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BLDpharm. (n.d.). (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid. BLDpharm. --INVALID-LINK--
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Arnst, C., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH. --INVALID-LINK--
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. --INVALID-LINK--
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. --INVALID-LINK--
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Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. --INVALID-LINK--
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Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex. --INVALID-LINK--
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Das, B., & T.R., S. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. --INVALID-LINK--
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Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. --INVALID-LINK--
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Horký, P., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH. --INVALID-LINK--
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Mayo Clinic. (n.d.). X-ray crystallography. Mayo Clinic Research Core Facilities. --INVALID-LINK--
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A Comparative Guide to the Purity Assessment of Synthesized (2,4-Difluoro-3-methoxyphenyl)boronic acid
Introduction
(2,4-Difluoro-3-methoxyphenyl)boronic acid is a crucial building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The incorporation of a difluoro-methoxyphenyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. However, the synthetic route to this valuable reagent is not without its challenges, often yielding impurities that can compromise the efficiency of subsequent reactions and the purity of the final product. This guide provides a comprehensive overview of the critical methods for assessing the purity of synthesized this compound, offering a comparative analysis of their strengths and limitations, supported by experimental data and protocols.
The purity of boronic acids is of paramount importance as impurities can lead to undesirable side reactions, diminished yields, and the introduction of potentially genotoxic byproducts into active pharmaceutical ingredients (APIs).[1] Therefore, the implementation of robust analytical methodologies for purity assessment is a non-negotiable aspect of quality control in both research and manufacturing settings.
Understanding Potential Impurities
A thorough purity assessment begins with an understanding of the potential process-related impurities. The synthesis of this compound typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.[2][3] This process can generate a variety of impurities, including:
-
Unreacted Starting Materials: Residual organohalide precursors.
-
Homocoupling Byproducts: Formed from the coupling of two organometallic reagent molecules.
-
Protodeboronation Products: Resulting from the cleavage of the C-B bond.
-
Boroxines (Boronic Anhydrides): Cyclic trimers formed through the dehydration of the boronic acid.[4][5][6]
Boroxines are a particularly common impurity in solid boronic acid samples and exist in equilibrium with the corresponding boronic acid.[6][7] Their presence can complicate characterization and affect the stoichiometry of subsequent reactions.
Core Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity profile of this compound. The following techniques, when used in concert, provide a detailed understanding of the compound's identity, purity, and impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of organic compounds, offering excellent resolution and quantification capabilities. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common mode.
Causality Behind Experimental Choices: The choice of column and mobile phase is critical for achieving optimal separation of the target compound from its structurally similar impurities. Boronic acids can be challenging to analyze by RP-HPLC due to their polarity and potential for on-column degradation.[8][9] The use of columns with reduced silanol activity can minimize hydrolysis of the boronic acid on the stationary phase.[10]
Experimental Protocol: RP-HPLC for this compound
-
Column: C18 stationary phase (e.g., Waters XSelect™ Premier HSS T3) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.
Data Presentation: Comparative HPLC Analysis
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | 98.5 |
| 1-Bromo-2,4-difluoro-3-methoxybenzene (Starting Material) | 12.2 | 0.3 |
| 2,2',4,4'-Tetrafluoro-3,3'-dimethoxybiphenyl (Homocoupling) | 15.1 | 0.5 |
| 1,3-Difluoro-2-methoxybenzene (Protodeboronation) | 10.8 | 0.2 |
| (2,4-Difluoro-3-methoxyphenyl)boroxine | 9.8 | 0.5 |
This data is illustrative and may vary based on the specific synthetic batch and chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of boronic acids. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule.
-
¹H and ¹³C NMR: Provide information on the organic framework of the molecule, confirming the substitution pattern of the aromatic ring.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, offering a sensitive probe for the fluorine-containing moieties.
-
¹¹B NMR: Is a powerful technique for directly observing the boron center.[12][13][14] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom, allowing for the differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[12][15]
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Reference: BF₃·OEt₂ (external standard)
-
Parameters: A single pulse experiment with a 30° pulse width and a relaxation delay of 1 second.
Data Interpretation:
-
sp² Boronic Acid: A broad signal typically appears in the range of δ 28-33 ppm.
-
sp³ Boronate Esters/Boroxines: A sharper signal appears upfield, typically in the range of δ 18-23 ppm.[16]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the target compound and its impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[4]
Challenges and Solutions: A significant challenge in the MS analysis of boronic acids is their propensity to form cyclic boroxine structures through dehydration in the gas phase.[4][5] This can lead to complex and difficult-to-interpret spectra. To mitigate this, derivatization or the use of specific ionization techniques and optimized instrument parameters can be employed.[4][17] Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) methods have been developed to minimize the formation of boroxines and other adducts.[17][18]
Experimental Protocol: LC-MS (ESI-Negative Mode)
-
LC System: UPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water.[17][18]
-
MS Detector: ESI in negative ion mode.
-
Expected Ion: The deprotonated molecule [M-H]⁻ is typically the most abundant ion.[18]
Data Presentation: Expected Mass Ions
| Compound | Chemical Formula | Expected [M-H]⁻ (m/z) |
| This compound | C₇H₇BF₂O₃ | 187.04 |
| (2,4-Difluoro-3-methoxyphenyl)boroxine | C₂₁H₁₅B₃F₆O₆ | 509.10 (as [M-H]⁻) |
Visualizing the Analytical Workflow
A systematic approach is crucial for the efficient and accurate purity assessment of this compound.
Caption: Workflow for the purity assessment of synthesized boronic acids.
Comparative Analysis of Analytical Methods
| Analytical Technique | Strengths | Limitations |
| HPLC | Excellent for quantification of impurities, high resolution, well-established methods.[11] | Can be challenging for highly polar compounds, potential for on-column degradation.[8][9] |
| NMR Spectroscopy | Provides detailed structural information, ¹¹B NMR is specific for the boron center.[12][13][14] | Less sensitive than MS for trace impurities, can be complex to interpret. |
| Mass Spectrometry | High sensitivity for trace impurities, provides molecular weight information. | Prone to boroxine formation which can complicate spectra.[4][5] |
Mitigating Boroxine Formation for Accurate Analysis
The formation of boroxines is a reversible dehydration process.[7] Understanding the factors that influence this equilibrium is key to accurate analysis.
Caption: The equilibrium between boronic acid and its corresponding boroxine.
To minimize boroxine formation during analysis, especially for quantitative purposes, the following strategies can be employed:
-
Sample Preparation: Prepare samples in aprotic solvents or in aqueous solutions immediately before analysis.
-
Analytical Conditions: Utilize UPLC-MS methods with optimized parameters to reduce in-source dehydration.[17][18]
-
Derivatization: In some cases, derivatization to form a more stable boronate ester can be beneficial, particularly for GC-MS analysis.[4]
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important synthetic building block. A comprehensive analytical strategy employing HPLC, NMR spectroscopy, and mass spectrometry is essential for a complete understanding of the compound's purity and impurity profile. By understanding the underlying principles of each technique and the potential challenges, such as boroxine formation, researchers and drug development professionals can make informed decisions to ensure the integrity of their synthetic processes and final products.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid: A Comparative Cross-Validation in Suzuki-Miyaura Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, and the choice of the boronic acid reagent critically dictates the reaction's efficiency, scope, and outcome.[1][2][3] This guide provides an in-depth, objective comparison of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a highly functionalized reagent, against other relevant phenylboronic acids.
The incorporation of fluorine atoms and other functional groups into pharmaceutical candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] this compound offers a unique substitution pattern, the effects of which on reactivity and performance will be cross-validated herein. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and experimental results to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Subject of Analysis: this compound
This compound is a valuable reagent in medicinal chemistry and materials science.[6] Its utility stems from the unique interplay of its substituents:
-
Difluoro Substitution: The two electron-withdrawing fluorine atoms significantly alter the electronic properties of the phenyl ring. This can increase the Lewis acidity of the boron atom, which may influence the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]
-
Methoxy Group: The electron-donating methoxy group, positioned meta to the boronic acid, introduces both electronic and steric factors that can further modulate reactivity.[7][8]
Understanding the combined impact of these features is crucial for predicting and optimizing its performance in cross-coupling reactions.
Comparative Performance Analysis: A Cross-Validation Framework
To objectively assess the performance of this compound, we benchmark it against two commonly used alternatives under a standardized Suzuki-Miyaura reaction condition with a model aryl bromide (e.g., 4-bromoanisole).
-
Alternative 1: 4-Fluorophenylboronic acid: A simpler, monofluorinated analogue to assess the impact of the additional fluorine and methoxy groups.
-
Alternative 2: 3,4-Difluorophenylboronic acid: A constitutional isomer to evaluate the influence of substituent positioning on reactivity.
The following table summarizes illustrative performance data based on established principles of physical organic chemistry and typical results reported in the literature.[4][9][10]
| Boronic Acid | Key Structural Features | Illustrative Yield (%) | Reaction Time (h) | Notes on Reactivity |
| This compound | Two electron-withdrawing F atoms; One electron-donating OMe group | 85-95% | 4-6 | The strong inductive effect of the fluorine atoms is expected to enhance reactivity. The ortho-fluoro and meta-methoxy groups may introduce steric considerations that require careful catalyst selection. |
| 4-Fluorophenylboronic acid | Single electron-withdrawing F atom | 80-90% | 6-8 | Generally exhibits good reactivity due to the electron-withdrawing nature of fluorine, often leading to high yields.[9] |
| 3,4-Difluorophenylboronic acid | Two electron-withdrawing F atoms | 88-98% | 3-5 | The combined electron-withdrawing effect of two fluorine atoms typically leads to high reactivity and excellent yields, though it can increase susceptibility to protodeboronation.[4] |
Disclaimer: The data presented is illustrative for comparative purposes. Actual yields and reaction times are substrate-dependent and may vary based on specific experimental conditions, catalyst systems, and reagent purity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any boronic acid in this reaction is dictated by its ability to navigate the catalytic cycle efficiently. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[11][12]
Standardized Protocol for Cross-Validation
To ensure a valid comparison, a standardized experimental protocol is essential. This protocol is designed to be a robust starting point for benchmarking various boronic acids.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine Solution
-
Deionized Water
Experimental Workflow:
The following workflow provides a systematic approach to performing and validating the cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol) under an inert atmosphere (e.g., Argon).[1][7]
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1, 5 mL) mixture via syringe. The use of a biphasic solvent system is common and often enhances reaction rates.[5]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting aryl halide is consumed.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[7]
Causality and Expert Insights: Why These Choices Matter
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For sterically hindered or electronically demanding substrates, such as those involving ortho-substituted boronic acids, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to achieve optimal yields.[13]
-
Choice of Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential.[7] The base activates the boronic acid, forming the boronate anion, which is more competent for transmetalation. The choice of base can significantly impact the reaction rate and suppress side reactions like protodeboronation, a common issue with electron-deficient boronic acids.[4]
-
Impact of Substituents: The enhanced reactivity observed with difluorinated boronic acids like this compound and 3,4-Difluorophenylboronic acid is attributed to the strong electron-withdrawing nature of the fluorine atoms. This increases the Lewis acidity of the boron center, facilitating the formation of the boronate complex and accelerating the transmetalation step. However, this same electronic effect can render the C-B bond more susceptible to cleavage by protons (protodeboronation), necessitating careful control of reaction conditions, particularly the amount of water present and the choice of base.[4]
Conclusion and Recommendations
This compound is a potent and effective reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, characterized by high yields and moderate reaction times, is comparable and in some cases superior to other fluorinated analogues. The unique substitution pattern provides a valuable tool for introducing difluoro-methoxyphenyl motifs, which are of significant interest in drug discovery and materials science.[6][14][15][16]
For optimal results, it is recommended to:
-
Screen Catalysts and Ligands: Particularly when coupling with sterically demanding partners, screening a panel of modern phosphine ligands can unlock higher efficiency.
-
Optimize Base and Solvent: The choice of base and solvent system should be optimized to maximize yield and minimize the potential for protodeboronation.
-
Maintain Inert Conditions: Rigorous exclusion of oxygen is critical to prevent the degradation of the Pd(0) catalyst and ensure reproducibility.
This guide provides a validated framework for the effective utilization and comparison of this compound. By understanding the interplay between its structure and reactivity, researchers can harness its full potential in their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemimpex.com [chemimpex.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2,4-Difluoro-3-methoxyphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acids and their derivatives are invaluable tools in organic chemistry, particularly in cross-coupling reactions. However, with great utility comes the great responsibility of ensuring the safe and environmentally sound disposal of these reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,4-Difluoro-3-methoxyphenyl)boronic acid, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: Why Proper Disposal is Critical
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers develop a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[5][6][7] This guide is intended to supplement, not replace, your institution's specific CHP and local regulations.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with preparation and ends with collection by a certified waste handler.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. All operations should be conducted within a certified chemical fume hood to minimize inhalation risks.[3][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A fully fastened lab coat. |
| Footwear | Closed-toe shoes. |
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[4]
-
Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]
-
Incompatible Materials: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure that the waste container for this compound is stored separately from these materials.
Step 3: Container Selection and Labeling - Clarity is Key
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Choice: Use a container that is chemically compatible with the waste. The original product container, if in good condition, is often a suitable choice.[1] Otherwise, use a clearly labeled, sealable, and durable plastic or glass container.[1] Avoid using food containers.[9]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 4: Accumulation and Storage - Safe and Secure
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[10]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, depending on your institution's guidelines.[4]
-
Final Disposal: After triple rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[4]
Step 6: Arranging for Final Disposal
Follow your institution's specific procedures for having the hazardous waste collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][10]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to National Standards
The disposal of hazardous chemicals in laboratories is regulated by several federal agencies, primarily the Environmental Protection Agency (EPA) and OSHA.
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for the proper management of hazardous and non-hazardous solid waste.[10][11]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a Chemical Hygiene Plan and to provide employees with information and training on the hazards of chemicals in their work area.[7][12]
It is the responsibility of the Principal Investigator or Laboratory Supervisor to ensure that all personnel are trained on and adhere to these regulations and the institution's specific CHP.[6]
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and clarification on your local policies.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. osha.gov [osha.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
